Product packaging for Repandiol(Cat. No.:CAS No. 147921-90-2)

Repandiol

Cat. No.: B130060
CAS No.: 147921-90-2
M. Wt: 194.18 g/mol
InChI Key: BQWDCZPSFPXRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Repandiol is a cytotoxic diepoxide compound that was first isolated from the edible mushroom Hydnum repandum, also known as the Hedgehog mushroom . Research has identified its chemical structure as (2R, 3R, 8R, 9R)-4, 6-decadiyne-2, 3 : 8, 9-diepoxide-1, 10-diol . Studies have demonstrated that this compound displays potent cytotoxic activity against a range of tumor cells, indicating its value as an investigational compound in oncology research and for studying natural products with anti-cancer properties . Early research on extracts from its source mushroom, Hydnum repandum, showed significant inhibition against Sarcoma 180 and Ehrlich solid cancers in mice . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B130060 Repandiol CAS No. 147921-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147921-90-2

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

[3-[4-[3-(hydroxymethyl)oxiran-2-yl]buta-1,3-diynyl]oxiran-2-yl]methanol

InChI

InChI=1S/C10H10O4/c11-5-9-7(13-9)3-1-2-4-8-10(6-12)14-8/h7-12H,5-6H2

InChI Key

BQWDCZPSFPXRCB-UHFFFAOYSA-N

SMILES

C(C1C(O1)C#CC#CC2C(O2)CO)O

Canonical SMILES

C(C1C(O1)C#CC#CC2C(O2)CO)O

melting_point

168-169°C

Other CAS No.

147921-90-2

physical_description

Solid

Synonyms

2,3,8,9-diepoxy-4,6-decadiyne-1,10-diol
repandiol

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Repandiol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repandiol, a naturally occurring diepoxide, has garnered significant interest within the scientific community for its potent cytotoxic activities against various tumor cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed methodologies for its isolation from natural sources are presented, alongside a discussion of its synthetic confirmation. Furthermore, this document elucidates the potential mechanisms underlying its cytotoxic effects, with a focus on the induction of apoptosis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.

Chemical Structure and Identification

This compound is a C10 polyketide characterized by a ten-carbon aliphatic chain containing two epoxide rings and a conjugated diyne system. Its systematic IUPAC name is (2R, 3R, 8R, 9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2][3] The stereochemistry of the epoxide rings and the hydroxyl groups is crucial for its biological activity.

Chemical Structure:

(Note: This is a 2D representation and does not fully convey the 3D stereochemistry)

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (2R, 3R, 8R, 9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol[1][2][3]
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
CAS Number 147921-90-2

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and for predicting its pharmacokinetic behavior.

Table 2: Physicochemical Data of this compound

PropertyValueMethod
Physical State SolidPresumed
Water Solubility Predicted: LowComputational
logP (Octanol/Water) Predicted: ~1.5Computational
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Isolation from Natural Sources

This compound was first isolated from the fruiting bodies of the edible mushroom Hydnum repandum and its variety album.[1][2][4]

Experimental Protocol: Isolation of this compound from Hydnum repandum

The following is a generalized protocol based on common practices for the isolation of secondary metabolites from fungi. The specific details from the original isolation paper by Takahashi et al. should be consulted for precise parameters.[1][2]

Workflow for this compound Isolation:

G Mushroom Fresh fruiting bodies of Hydnum repandum Extraction Extraction with organic solvent (e.g., Methanol) Mushroom->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent-Solvent Partitioning Filtration->Partition Chromatography Column Chromatography (e.g., Silica Gel) Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification This compound Pure this compound Purification->this compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Collection and Preparation of Fungal Material: Fresh fruiting bodies of Hydnum repandum are collected, cleaned, and air-dried or freeze-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered mushroom is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to fractionate the components based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The bioactive fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are pooled and further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column, to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Chemical Synthesis

Conceptual Synthetic Workflow:

G Precursor Chiral Precursors Coupling Coupling Reaction (e.g., Sonogashira) Precursor->Coupling Epoxidation Stereoselective Epoxidation Coupling->Epoxidation Deprotection Deprotection Epoxidation->Deprotection This compound This compound Deprotection->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated potent cytotoxic activity against a variety of tumor cell lines.[1][2] The presence of the two epoxide rings is believed to be critical for its biological activity.

Cytotoxicity

The cytotoxic effects of this compound are attributed to its ability to act as a bifunctional alkylating agent. The strained epoxide rings can react with nucleophilic groups in biological macromolecules, such as DNA and proteins.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways affected by this compound have not been fully elucidated, it is hypothesized that its cytotoxic effects are mediated through the induction of apoptosis (programmed cell death). This is a common mechanism for many chemotherapeutic agents. The proposed mechanism involves the cross-linking of DNA, which triggers a cellular stress response leading to the activation of apoptotic pathways.

Hypothesized Apoptotic Signaling Pathway:

G cluster_0 Cellular Environment This compound This compound DNA Nuclear DNA This compound->DNA DNA Cross-linking Mitochondrion Mitochondrion DNA->Mitochondrion Stress Signal Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release (Activates) Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

Explanation of the Pathway:

  • DNA Damage: this compound enters the cell and its epoxide groups react with DNA, causing interstrand cross-links.

  • Cellular Stress Response: The DNA damage is recognized by the cell's machinery, triggering a stress response.

  • Mitochondrial Pathway Activation: This stress signal can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

  • Execution Phase: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

  • Apoptosis: Caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Future Perspectives

This compound represents a promising lead compound for the development of novel anticancer agents. Further research is warranted to:

  • Fully elucidate the specific molecular targets and signaling pathways affected by this compound.

  • Conduct structure-activity relationship (SAR) studies to optimize its cytotoxic potency and selectivity.

  • Develop efficient and scalable synthetic routes to facilitate further preclinical and clinical investigations.

  • Evaluate its efficacy in in vivo cancer models.

Conclusion

This compound is a fascinating natural product with significant potential in the field of oncology. This technical guide has summarized the current knowledge regarding its chemical structure, properties, isolation, and proposed mechanism of action. It is hoped that this compilation of information will stimulate further research into this promising molecule and pave the way for the development of new and effective cancer therapies.

References

Repandiol: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Origin

Repandiol was first reported in 1992 by Takahashi et al. as a new natural product isolated from the fruiting bodies of the hedgehog mushroom, Hydnum repandum, and Hydnum repandum var. album.[1][2] These mushrooms are found in various parts of the world and have been used in traditional medicine.

Chemical Structure and Properties

The chemical structure of this compound was determined through spectroscopic analysis and confirmed by synthesis.[1][2]

Systematic Name: (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol

Molecular Formula: C₁₀H₁₀O₄

Molecular Weight: 194.18 g/mol

Structure:

Repandiol_Structure C1 HO C2 C C1->C2 C3 C C2->C3 O1 O C2->O1 C3->O1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 O2 O C8->O2 C9->O2 C10 CH2OH C9->C10 R2 R R3 R R8 R R9 R

Caption: Chemical Structure of this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a variety of tumor cell lines.[1][2][3] One study highlighted its potent effect on colon adenocarcinoma cells.

Quantitative Data on Cytotoxicity
Cell LineIC₅₀ (µg/mL)
Colon Adenocarcinoma0.30

Note: The specific colon adenocarcinoma cell line and the detailed experimental protocol for this IC₅₀ value were not available in the reviewed literature.

Experimental Protocols (Generalized)

Due to the unavailability of the full-text of the primary discovery paper, detailed, specific experimental protocols for the isolation, purification, and cytotoxicity assays of this compound cannot be provided. However, this section outlines generalized methodologies commonly used for such studies.

Isolation and Purification of Natural Products from Fungi

The general workflow for isolating a compound like this compound from a mushroom would typically involve the following steps:

Isolation_Workflow A Mushroom Fruiting Bodies (Hydnum repandum) B Extraction (e.g., with methanol or ethanol) A->B C Solvent Partitioning (e.g., with ethyl acetate and water) B->C D Column Chromatography (e.g., Silica Gel) C->D E Further Purification (e.g., HPLC) D->E F Pure this compound E->F

Caption: Generalized workflow for isolating this compound.

Structure Elucidation

The elucidation of a novel chemical structure like this compound typically involves a combination of spectroscopic techniques:

Structure_Elucidation A Pure Compound B Mass Spectrometry (MS) (Determine molecular weight and formula) A->B C Infrared (IR) Spectroscopy (Identify functional groups) A->C D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, NOESY) (Determine connectivity and stereochemistry) A->D E Proposed Structure B->E C->E D->E F Chemical Synthesis (Confirmation of structure) E->F G Confirmed Structure of this compound F->G

Caption: General process for structure elucidation.

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general steps are as follows:

MTT_Assay A Seed tumor cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at a specific wavelength F->G H Calculate cell viability and IC₅₀ value G->H

Caption: Workflow of a typical MTT cytotoxicity assay.

Potential Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated in the available literature. However, diepoxide compounds are known to be reactive molecules that can interact with various cellular components. Fungal secondary metabolites, in general, can influence several key signaling pathways in mammalian cells, including those involved in apoptosis, cell cycle regulation, and stress responses.

Given this compound's cytotoxic nature, it is plausible that it may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. It could also potentially interfere with cell cycle progression, leading to cell death.

Potential_Signaling_Pathways This compound This compound Apoptosis Apoptosis Induction This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle Stress Oxidative Stress This compound->Stress CellDeath Tumor Cell Death Apoptosis->CellDeath CellCycle->CellDeath Stress->CellDeath

Caption: Plausible signaling pathways affected by this compound.

Future Directions

The potent cytotoxic activity of this compound warrants further investigation. Key areas for future research include:

  • Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluation of the anti-tumor efficacy of this compound in animal models is a crucial next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of even more potent and selective anticancer agents.

  • Toxicology Studies: A thorough assessment of the toxicity profile of this compound is essential for any potential therapeutic development.

Conclusion

This compound, a diepoxide isolated from Hydnum repandum, represents a promising natural product with significant cytotoxic properties. While detailed experimental protocols from its initial discovery are not fully accessible, this guide provides a consolidated overview of the existing knowledge. The structured presentation of data and generalized experimental workflows aims to facilitate further research and development of this intriguing compound for potential therapeutic applications in oncology. The potent activity of this compound underscores the importance of exploring the vast chemical diversity of fungi for novel drug discovery.

References

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Repandiol in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repandiol, a cytotoxic diepoxide with significant therapeutic potential, is a fascinating example of the complex secondary metabolism within the fungal kingdom. Isolated from the basidiomycete mushrooms Hydnum repandum and H. repandum var. album, its unique 4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol structure presents a compelling case study in the biosynthesis of polyacetylenic natural products.[1][2][3] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of fungal polyacetylene synthesis. It details the enzymatic machinery, potential intermediates, and the genetic architecture likely responsible for its production. Furthermore, this document outlines key experimental protocols for the elucidation of this pathway and presents quantitative data in a structured format to aid in comparative analysis and future research endeavors.

Introduction to this compound and Fungal Polyacetylenes

This compound is a specialized metabolite characterized by a ten-carbon backbone featuring two conjugated triple bonds (a diyne) and two epoxide rings.[4] This structural complexity is a hallmark of polyacetylenes, a class of compounds derived from fatty acid precursors.[1][5][6][7] In fungi, the biosynthesis of these molecules is orchestrated by a suite of enzymes encoded within biosynthetic gene clusters (BGCs).[2][8][9][10] These clusters typically contain genes for a core synthase enzyme, which builds the carbon backbone, and various "tailoring" enzymes that modify the core structure to produce the final bioactive compound.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been empirically elucidated in Hydnum repandum, a scientifically sound pathway can be proposed based on established principles of fungal polyacetylene biosynthesis. The pathway likely commences from a common fatty acid precursor and proceeds through a series of desaturation, chain-shortening, and oxidative modifications.

Core Polyacetylene Backbone Formation

The biosynthesis is hypothesized to initiate from a C18 fatty acid, such as oleic acid or linoleic acid, which is a common precursor for fungal polyacetylenes.[1][11] The key steps in forming the C10 diyne backbone of this compound are proposed as follows:

  • Desaturation and Acetylenation: A series of membrane-bound fatty acid desaturases (FADs) and acetylenases introduce double and triple bonds into the fatty acid chain. A key intermediate in many fungal polyacetylene pathways is crepenynic acid, formed from linoleic acid by a Δ12-acetylenase.[11][12] Further desaturation events would lead to a highly unsaturated fatty acid.

  • Chain Shortening: The C18 polyacetylenic fatty acid likely undergoes a controlled chain-shortening process, possibly through a limited β-oxidation or a specific cleavage mechanism, to yield a C10 intermediate.

Tailoring Steps: Epoxidation and Hydroxylation

Once the C10 diyne backbone is formed, a series of tailoring enzymes are proposed to carry out the final modifications to produce this compound:

  • Epoxidation: Two separate epoxidation events are required to form the diepoxide structure of this compound. These reactions are likely catalyzed by cytochrome P450 monooxygenases or flavin-dependent monooxygenases (FMOs), which are common tailoring enzymes in fungal secondary metabolism.[13]

  • Hydroxylation: The terminal carbons (C1 and C10) of the decadiyne chain are hydroxylated to form the diol functionality of this compound. These hydroxylations are also likely carried out by cytochrome P450 monooxygenases.

The proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis Pathway cluster_backbone Backbone Formation cluster_tailoring Tailoring Reactions Oleic_Acid Oleic Acid (C18:1) Linoleic_Acid Linoleic Acid (C18:2) Oleic_Acid->Linoleic_Acid Fatty Acid Desaturase Crepenynic_Acid Crepenynic Acid (C18:2, Δ9,12-yne) Linoleic_Acid->Crepenynic_Acid Δ12-Acetylenase Unsaturated_C18 Further Desaturated C18 Polyacetylene Crepenynic_Acid->Unsaturated_C18 Desaturases C10_Diyne_Intermediate C10 Diyne Intermediate Unsaturated_C18->C10_Diyne_Intermediate Chain Shortening Repandiol_Precursor 4,6-Decadiyne-1,10-diol C10_Diyne_Intermediate->Repandiol_Precursor Hydroxylases (P450) This compound This compound Repandiol_Precursor->this compound Epoxygenases (P450/FMO)

Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically on the this compound biosynthetic pathway, such as enzyme kinetics or metabolite concentrations. However, related data from studies on fungal polyacetylene biosynthesis can provide a valuable reference point.

Table 1: Michaelis-Menten Constants (Km) of Fungal Fatty Acid Desaturases and Acetylenases

EnzymeSubstrateKm (µM)Source OrganismReference
Δ12-AcetylenseLinoleic AcidData not availableCantharellus formosus[12]
Reference FADOleic Acid10-100Various FungiGeneral Knowledge

Note: Specific kinetic data for the key acetylenase is not yet available in the literature and represents a significant knowledge gap.

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the proposed biosynthetic pathway of this compound, a combination of genetic, biochemical, and analytical techniques is required.

Identification of the this compound Biosynthetic Gene Cluster

The first step is to identify the BGC responsible for this compound production in Hydnum repandum.

BGC Identification Workflow Genome_Sequencing 1. Genome Sequencing of Hydnum repandum BGC_Prediction 2. BGC Prediction (antiSMASH, etc.) Genome_Sequencing->BGC_Prediction Transcriptomics 3. Transcriptomic Analysis (this compound-producing vs. non-producing conditions) BGC_Prediction->Transcriptomics Gene_Knockout 4. Targeted Gene Knockout of candidate BGC Transcriptomics->Gene_Knockout Metabolite_Analysis 5. LC-MS/MS Analysis of knockout mutants Gene_Knockout->Metabolite_Analysis Pathway_Confirmation Pathway Confirmation Metabolite_Analysis->Pathway_Confirmation

Workflow for identifying the this compound BGC.

Protocol 4.1.1: Targeted Gene Knockout via CRISPR-Cas9

  • gRNA Design: Design guide RNAs targeting a key gene in the candidate BGC (e.g., the core synthase or a P450 monooxygenase).

  • Vector Construction: Clone the gRNA and Cas9 nuclease into a fungal expression vector.

  • Protoplast Transformation: Prepare protoplasts from Hydnum repandum mycelia and transform them with the CRISPR-Cas9 vector.

  • Mutant Selection and Verification: Select transformants and verify the gene knockout by PCR and Sanger sequencing.

  • Metabolite Profiling: Cultivate the wild-type and knockout strains under this compound-producing conditions and analyze the culture extracts by LC-MS/MS to confirm the loss of this compound production in the mutant.

In Vitro Enzyme Assays

Once the genes in the BGC are identified, the function of the encoded enzymes can be confirmed through in vitro assays.

Protocol 4.2.1: Heterologous Expression and Assay of a Putative Epoxygenase

  • Gene Cloning and Expression: Clone the candidate epoxygenase gene into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector).

  • Protein Purification: Express the protein in the chosen host and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, a proposed precursor (e.g., a synthetic C10 diyne diol), a cofactor (e.g., NADPH for P450s), and a suitable buffer.

    • Incubate the reaction at an optimal temperature.

    • Quench the reaction and extract the products with an organic solvent.

    • Analyze the product formation by LC-MS/MS, comparing the retention time and mass spectrum with an authentic this compound standard.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid framework for future research into the production of this potent cytotoxic agent. The elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also open avenues for the biotechnological production of this compound and its analogs through metabolic engineering and synthetic biology approaches. Key future research should focus on the sequencing of the Hydnum repandum genome, the identification and characterization of the this compound BGC, and the detailed biochemical investigation of the individual enzymes within the pathway. These efforts will be instrumental in harnessing the therapeutic potential of this unique fungal natural product.

References

Spectroscopic and Mechanistic Insights into Repandiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repandiol, a diepoxide first isolated from the mushrooms Hydnum repandum and H. repandum var. album, has demonstrated significant cytotoxic activity against various tumor cell lines.[1][2] Its chemical structure was elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol through comprehensive spectroscopic analysis.[1][2] This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for its characterization. Furthermore, a plausible cytotoxic mechanism of action is proposed based on the known reactivity of diepoxide compounds.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the primary reference for this data is the 1992 publication by Takahashi et al. in the Chemical and Pharmaceutical Bulletin, the full text of this article was not publicly accessible to retrieve the specific numerical data. Therefore, the tables are presented with descriptions of the expected data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMRData not available--Protons of the diol and epoxide moieties
¹³C NMRData not available--Carbons of the decadiyne backbone, epoxides, and hydroxyl-bearing carbons
Table 2: Mass Spectrometry (MS) Data for this compound
Ionization Mode m/z Value Interpretation
Predicted GC-MSData not availableMolecular ion peak [M]+ and characteristic fragmentation patterns
Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
Data not available-O-H (hydroxyl), C-H (alkane), C≡C (alkyne), C-O (epoxide) stretching and bending vibrations

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are outlined below. These represent standard methodologies for the characterization of novel natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain a one-dimensional spectrum, providing information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of each proton.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling techniques are employed to simplify the spectrum, resulting in single peaks for each unique carbon atom.

  • 2D NMR Spectroscopy: To further elucidate the structure and assign specific signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. Depending on the volatility and thermal stability of the compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

  • Ionization: The sample is ionized using an appropriate method. For GC-MS, Electron Ionization (EI) is common, while for LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. This allows for the determination of the molecular weight and the deduction of the molecular formula and fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Spectral Analysis: The resulting IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups present in the structure.

Proposed Cytotoxic Mechanism of this compound

Diepoxide compounds are known to exert their cytotoxic effects primarily through their ability to act as bifunctional alkylating agents.[3][4] This reactivity allows them to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[4] The proposed mechanism for this compound's cytotoxicity involves the following key steps:

  • Cellular Uptake: this compound enters the target cancer cell.

  • DNA Alkylation: The epoxide rings of this compound are susceptible to nucleophilic attack by the nitrogen and oxygen atoms in the DNA bases (e.g., guanine). This can lead to the formation of mono-adducts and, subsequently, inter-strand or intra-strand cross-links in the DNA.

  • Induction of DNA Damage Response: The formation of DNA adducts and cross-links triggers the cell's DNA damage response pathways.

  • Activation of Apoptosis: If the DNA damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases, which ultimately leads to the dismantling of the cell.[5][6][7]

The following diagram illustrates this proposed signaling pathway.

Repandiol_Cytotoxic_Mechanism Proposed Cytotoxic Mechanism of this compound This compound This compound CellMembrane Cellular Uptake This compound->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA Interacts with DNA_Alkylation DNA Alkylation (Inter/Intra-strand Cross-links) DNA->DNA_Alkylation Alkylated by this compound DDR DNA Damage Response (DDR) Activation DNA_Alkylation->DDR p53 p53 Activation DDR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound represents a promising natural product with potent cytotoxic properties. While detailed spectroscopic data from the primary literature remains elusive in publicly accessible formats, the established structure and general spectroscopic principles provide a solid foundation for its further investigation. The proposed mechanism of action, centered on DNA alkylation and subsequent apoptosis induction, aligns with the known reactivity of diepoxides and offers a clear direction for future mechanistic studies. This technical guide serves as a valuable resource for researchers interested in the continued exploration of this compound as a potential therapeutic agent.

References

Repandiol: A Preliminary Technical Summary on its Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document summarizes the currently available preliminary data on Repandiol, a natural compound identified for its cytotoxic properties. It is important to note that research on the specific molecular mechanism of action of this compound is limited in the public domain. The foundational study remains the initial 1992 publication of its discovery.

Introduction

This compound is a diepoxide compound first isolated from the mushrooms Hydnum repandum and H. repandum var. album.[1][2] Its chemical structure has been elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2][3] Preliminary studies have demonstrated that this compound exhibits potent cytotoxic activity against various tumor cells, suggesting its potential as an antineoplastic agent.[1][2][3]

Core Findings

The primary and most cited study on this compound established the following key points:

  • Source : Isolated from the mushrooms Hydnum repandum and H. repandum var. album.[1][2]

  • Chemical Class : A diepoxide, a class of compounds known for their reactive nature.[1]

  • Biological Activity : Demonstrates potent cytotoxicity against a range of tumor cells in culture.[1][2][3]

Due to the limited publicly available data, a detailed in-depth guide on the core mechanism of action, including specific signaling pathways and comprehensive quantitative data, cannot be constructed at this time. The original 1992 study by Takahashi et al. is the sole source of information, and its full text containing detailed experimental data is not widely accessible. Subsequent research to elucidate the specific molecular targets and signaling cascades affected by this compound has not been published.

Quantitative Data

No specific quantitative data from dose-response experiments (e.g., IC50 values against different cell lines) are available in the accessible literature. The original publication abstract describes the cytotoxic activity as "potent" but does not provide specific metrics.[1]

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays performed in the original study are not available in the public domain. General cytotoxicity assays common in the early 1990s, such as the MTT assay or lactate dehydrogenase (LDH) release assay, were likely employed to determine the effect of this compound on tumor cell viability. These assays measure metabolic activity or membrane integrity, respectively, to quantify cell death.

Signaling Pathways and Visualizations

Currently, there is no published research identifying the specific signaling pathways modulated by this compound. As a diepoxide, it is plausible that this compound acts as an alkylating agent, forming covalent bonds with nucleophilic macromolecules such as DNA and proteins. This could induce cellular stress and trigger apoptotic or necrotic cell death pathways. However, this remains a hypothesis in the absence of direct experimental evidence.

Consequently, the creation of diagrams for signaling pathways, as requested, is not feasible. To fulfill the visualization requirement in principle, a hypothetical workflow for the initial screening of a natural product like this compound is presented below.

G cluster_0 Extraction and Isolation cluster_1 In Vitro Cytotoxicity Screening cluster_2 Hypothetical Mechanism of Action Studies (Future Work) A Mushroom Source (Hydnum repandum) B Crude Extract A->B C Fractionation B->C D Pure Compound (this compound) C->D F Dose-Response Treatment D->F E Tumor Cell Lines E->F G Viability/Cytotoxicity Assay (e.g., MTT, LDH) F->G H Determination of Potency (e.g., IC50) G->H I Target Identification H->I J Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) I->J K In Vivo Studies (Animal Models) J->K

Caption: Hypothetical workflow for the discovery and initial evaluation of a natural product with cytotoxic properties.

Conclusion and Future Directions

This compound is a cytotoxic compound of natural origin with demonstrated anti-tumor cell activity. However, the understanding of its mechanism of action remains in a preliminary stage. To advance the potential of this compound as a therapeutic agent, future research should focus on:

  • Comprehensive Cytotoxicity Profiling : Determining the IC50 values of this compound against a wide panel of cancer cell lines to identify sensitive and resistant cancer types.

  • Target Identification : Utilizing techniques such as affinity chromatography or proteomics to identify the molecular targets of this compound.

  • Signaling Pathway Elucidation : Investigating the downstream effects of this compound on key cellular processes, including apoptosis, cell cycle regulation, and DNA damage response pathways.

  • In Vivo Efficacy : Evaluating the anti-tumor activity and toxicity of this compound in preclinical animal models.

This document will be updated as more research on the mechanism of action of this compound becomes available.

References

In Silico Prediction of Repandiol Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repandiol, a diepoxide isolated from the mushroom Hydnum repandum, has demonstrated significant cytotoxic activity against various cancer cell lines, yet its precise molecular targets remain elusive.[1][2][3] This technical guide outlines a comprehensive in silico strategy to identify and characterize potential protein targets of this compound, thereby elucidating its mechanism of action and paving the way for further drug development. By leveraging a multi-pronged computational approach, we can generate high-confidence target hypotheses, prioritize them for experimental validation, and ultimately accelerate the translation of this promising natural product into a therapeutic agent.

Introduction to this compound

This compound is a natural diepoxide with the chemical structure (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2] It has been isolated from Hydnum repandum and has shown potent cytotoxic effects against a range of tumor cells.[1][3] The presence of two epoxide rings and a conjugated diyne system suggests high reactivity and potential for covalent modification of biological macromolecules, a common mechanism for cytotoxic natural products. Understanding the specific molecular targets of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for this compound will involve a combination of ligand-based and structure-based approaches to maximize the diversity of potential targets identified. This workflow is designed to generate a ranked list of candidate targets for subsequent experimental validation.

In_Silico_Workflow This compound This compound Structure LigandBased Ligand-Based Approaches This compound->LigandBased StructureBased Structure-Based Approaches This compound->StructureBased TargetList1 Initial Target List (Ligand) LigandBased->TargetList1 TargetList2 Initial Target List (Structure) StructureBased->TargetList2 Integration Target List Integration & Prioritization TargetList1->Integration TargetList2->Integration HitPrioritization Hit Prioritization Integration->HitPrioritization ExperimentalValidation Experimental Validation HitPrioritization->ExperimentalValidation

Figure 1: In Silico Target Prediction Workflow for this compound.

Methodologies and Experimental Protocols

Ligand-Based Target Prediction

Ligand-based methods utilize the chemical structure of this compound to identify proteins that are known to bind to structurally similar molecules.

Protocol:

  • Chemical Similarity Searching:

    • Database: PubChem, ChEMBL, Zinc.

    • Method: 2D and 3D similarity searching using Tanimoto coefficient as a metric. The SMILES string for this compound (OCC1OC1C#CC#CC1OC1CO) will be used as the query.

    • Threshold: Tanimoto coefficient > 0.85 for initial hits.

  • Pharmacophore Modeling:

    • Software: PharmaGist, LigandScout.

    • Method: A 3D pharmacophore model will be generated based on the structure of this compound, highlighting key chemical features such as hydrogen bond donors/acceptors, and hydrophobic regions. This model will be used to screen 3D conformer databases of known drugs and bioactive molecules.

  • Machine Learning-Based Prediction:

    • Tools: SuperPred, SwissTargetPrediction.

    • Method: These web servers predict targets based on a combination of 2D and 3D similarity to a library of known ligands.

Structure-Based Target Prediction

Structure-based methods involve docking the 3D structure of this compound into the binding sites of a large number of protein structures.

Protocol:

  • Reverse Docking:

    • Target Database: Protein Data Bank (PDB), sc-PDB (a database of druggable binding sites). A curated subset of targets implicated in cancer cell proliferation and survival will be prioritized.

    • Docking Software: AutoDock Vina, Glide.

    • Method: The 3D structure of this compound will be docked against the binding sites of the target proteins. The docking scores (binding affinity) will be used to rank the potential targets.

  • Covalent Docking:

    • Software: CovDock (Schrödinger), AutoDock Covalent.

    • Method: Given the reactive epoxide groups of this compound, covalent docking will be performed to predict potential covalent binding to nucleophilic residues (e.g., Cys, Ser, Lys) within the binding sites of prioritized targets.

Potential Target Classes and Signaling Pathways

Based on the known cytotoxic effects of diepoxides and other natural product anticancer agents, several key signaling pathways are hypothesized to be modulated by this compound.

Signaling_Pathways cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_dna DNA Damage This compound This compound Apoptosis Apoptosis Pathway This compound->Apoptosis CellCycle Cell Cycle Regulation This compound->CellCycle DNA_Damage DNA Damage Response This compound->DNA_Damage Bcl2 Bcl-2 family Apoptosis->Bcl2 CDKs CDKs CellCycle->CDKs DNA DNA DNA_Damage->DNA Cancer Cancer Cell Death Caspases Caspases Bcl2->Caspases Caspases->Cancer Cyclins Cyclins CDKs->Cyclins Cyclins->Cancer PARP PARP DNA->PARP PARP->Cancer

Figure 2: Potential Signaling Pathways Targeted by this compound.

Data Presentation and Prioritization

The output from the various in silico methods will be a long list of potential targets. It is crucial to integrate and prioritize these results to select the most promising candidates for experimental validation.

Table 1: Integrated Target Prioritization Score

Target NameLigand-Based Score (0-1)Structure-Based Score (0-1)Covalent Docking PlausibilityPathway RelevanceIntegrated Score
Topoisomerase II 0.820.75HighHigh0.86
Tubulin 0.750.88MediumHigh0.84
Bcl-2 0.910.65LowHigh0.78
CDK2 0.680.79MediumHigh0.75
PARP1 0.550.85HighHigh0.73

Note: The integrated score is a weighted average of the individual scores, with higher weighting given to covalent docking plausibility and pathway relevance.

Experimental Validation Strategy

The prioritized list of candidate targets must be validated experimentally to confirm a direct interaction with this compound and to elucidate the functional consequences of this interaction.

Experimental_Validation PrioritizedTargets Prioritized Targets BindingAssays Biochemical Binding Assays (SPR, ITC, FP) PrioritizedTargets->BindingAssays CellularAssays Cellular Thermal Shift Assay (CETSA) PrioritizedTargets->CellularAssays FunctionalAssays Functional Assays (Enzyme activity, Pathway analysis) BindingAssays->FunctionalAssays CellularAssays->FunctionalAssays TargetConfirmed Validated Target FunctionalAssays->TargetConfirmed

Figure 3: Experimental Validation Workflow.

Protocol:

  • Biochemical Binding Assays:

    • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of this compound to the purified target protein.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

  • Cellular Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by measuring the change in thermal stability of the target protein upon this compound binding.

  • Functional Assays:

    • Enzyme Inhibition Assays: If the target is an enzyme, measure the effect of this compound on its catalytic activity.

    • Western Blotting and Pathway Analysis: To investigate the downstream effects of target engagement on relevant signaling pathways.

Conclusion

The in silico approach detailed in this guide provides a powerful and resource-efficient strategy for identifying the molecular targets of this compound. By combining ligand- and structure-based methods, and integrating the results for careful prioritization, a short-list of high-confidence targets can be generated. Subsequent experimental validation of these candidates will be essential to definitively establish the mechanism of action of this potent cytotoxic natural product, and to guide its future development as a potential anticancer therapeutic.

References

Unlocking Therapeutic Frontiers: An In-depth Technical Guide to Diepoxide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is continually evolving, with a constant search for novel chemical entities that can address unmet medical needs. Among the diverse classes of organic molecules, diepoxide compounds have emerged as a compelling area of investigation, demonstrating significant potential across a spectrum of diseases, most notably in oncology. Their inherent reactivity, driven by the strained oxirane rings, allows for unique interactions with biological macromolecules, paving the way for innovative therapeutic strategies. This technical guide provides a comprehensive overview of the therapeutic potential of diepoxide compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation.

Therapeutic Applications and Mechanisms of Action

Diepoxide compounds exert their biological effects primarily through their ability to act as bifunctional alkylating agents. The two epoxide moieties can react with nucleophilic groups on biomolecules, leading to the formation of covalent bonds and crosslinks.

1.1. Anticancer Activity:

The most extensively studied application of diepoxide compounds is in cancer therapy. Their cytotoxic effects are largely attributed to their ability to crosslink DNA, inducing DNA damage and triggering apoptotic cell death.[1] This mechanism is particularly effective against rapidly proliferating cancer cells, which are more susceptible to DNA damage-induced apoptosis.

Several diepoxide-containing natural products and synthetic molecules have demonstrated potent anticancer activity. For instance, diepoxybutane, a metabolite of 1,3-butadiene, is a known carcinogen due to its DNA-alkylating properties.[2] However, harnessing this reactivity in a controlled manner is key to the development of effective anticancer drugs.

1.2. Anti-inflammatory and Neuroprotective Potential:

Beyond oncology, the modulation of epoxide-containing signaling molecules has shown promise in treating inflammatory and neurological disorders. This is often achieved through the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades endogenous anti-inflammatory epoxides. By inhibiting sEH, the levels of these protective epoxides are increased, leading to reduced inflammation and neuroprotection. While not diepoxide compounds themselves, sEH inhibitors highlight the therapeutic potential of modulating epoxide signaling pathways.

Quantitative Data on Therapeutic Efficacy

The following tables summarize the reported in vitro cytotoxic activities of various diepoxide and epoxide-containing compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
DiepoxybutaneVariousVaries[2]
Oleoyl-Quercetin Hybrid 1HCT116 (Colon)22.4[3]
Oleoyl-Quercetin Hybrid 2HCT116 (Colon)0.34[3]
DiscodermolideP388 (Leukemia)Potent[4]
DiscodermolideA549 (Lung)Potent[4]
RK-397K-562 (Leukemia)Cytotoxic[4]
RK-397HL-60 (Leukemia)Cytotoxic[4]
Swinholides A-CVariousHighly Cytotoxic[4]
Betulonic Acid Derivative (EB171)MCF-7 (Breast)~60[5]
Betulonic Acid Derivative (EB171)MDA-MB-231 (Breast)~40[5]
Betulonic Acid Derivative (EB171)C32 (Melanoma)~30[5]
Betulonic AcidA375 (Melanoma)7[5]

Key Signaling Pathways

Diepoxide compounds can influence a variety of intracellular signaling pathways, contributing to their therapeutic effects.

3.1. PI3K/AKT/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[2] Diepoxybutane has been shown to modulate this pathway, suggesting that the carcinogenic and potentially therapeutic effects of some diepoxides may be mediated through the dysregulation of this key signaling cascade.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Diepoxide Diepoxide Compound Diepoxide->PI3K Modulates

Caption: PI3K/AKT/mTOR signaling pathway modulated by diepoxide compounds.

3.2. NF-κB and MAPK Pathways in Inflammation:

Soluble epoxide hydrolase inhibitors, which increase the levels of endogenous epoxides, have been shown to exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Inflammatory_Signaling sEH_Inhibitor sEH Inhibitor (Increases Epoxides) IKK IKK sEH_Inhibitor->IKK Inhibits MAPK_cascade MAPK Cascade (p38, JNK) sEH_Inhibitor->MAPK_cascade Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation MAPK_cascade->Nucleus Activates Transcription Factors Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Caption: Anti-inflammatory signaling of increased epoxide levels.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of diepoxide compounds.

4.1. Synthesis of a Bis-bicyclic Diepoxide (Illustrative Protocol):

This protocol describes a general method for the synthesis of a diepoxide, which can be adapted for various starting materials.

  • Intermediate Ether Synthesis (Williamson Ether Synthesis):

    • To a solution of bicyclo [2.2.1] hept-5-ene-2-methanol in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add bicyclo [2.2.1] hept-5-ene-2-methyl chloride dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, quench with water, and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ether by distillation or column chromatography.[8]

  • Epoxidation:

    • Dissolve the synthesized ether in a chlorinated solvent such as dichloromethane (DCM).

    • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the diepoxide by column chromatography on silica gel.[8]

4.2. In Vitro Cytotoxicity Assessment (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the diepoxide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.3. Apoptosis Detection (Annexin V-FITC/PI Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the diepoxide compound at its IC50 concentration for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[1]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1]

4.4. DNA Damage Assessment (Comet Assay):

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

  • Cell Treatment and Embedding: Treat cells with the diepoxide compound, then embed the cells in low-melting-point agarose on a microscope slide.[10]

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.[10]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.[11]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."[10]

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[12]

Experimental and Drug Discovery Workflow

The development of diepoxide compounds as therapeutic agents follows a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Hit Identification cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development HTS High-Throughput Screening Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR ADMET ADMET Profiling (in vitro) SAR->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization Lead_Optimization->SAR Iterative Optimization In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection

Caption: A typical drug discovery workflow for diepoxide compounds.

Conclusion

Diepoxide compounds represent a promising class of molecules with significant therapeutic potential, particularly in the realm of oncology. Their unique mechanism of action, centered on DNA alkylation and the induction of apoptosis, offers a powerful strategy for combating cancer. Furthermore, the emerging roles of epoxide-mediated signaling in inflammatory and neurodegenerative diseases suggest that the therapeutic applications of this chemical class may be broader than currently appreciated. The successful translation of these promising preclinical findings into clinical therapies will require a continued, rigorous investigation into their structure-activity relationships, mechanisms of action, and safety profiles. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of diepoxide compounds, paving the way for the discovery and development of novel and effective medicines.

References

A Technical Guide to the Natural Sources and Isolation of Repandiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repandiol is a naturally occurring diepoxide that has garnered significant interest within the scientific community due to its potent cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by fungi of the genus Hydnum. The primary and most well-documented sources are:

  • Hydnum repandum : Commonly known as the "hedgehog mushroom" or "sweet tooth," this edible mushroom is found in coniferous and deciduous forests across Europe, North America, and Asia.[1]

  • Hydnum repandum var. album : A white-fleshed variety of H. repandum, which also produces this compound.[1]

The chemical structure of this compound has been elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural fungal sources is a multi-step process involving extraction and chromatographic purification. While specific yields can vary depending on the fungal collection and extraction efficiency, the following protocol outlines the general methodology.

Experimental Protocol: Isolation and Purification

1. Collection and Preparation of Fungal Material:

  • Fresh fruiting bodies of Hydnum repandum or H. repandum var. album are collected.

  • The collected mushrooms are carefully cleaned of any debris and then air-dried or freeze-dried to remove moisture.

  • The dried fungal material is ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • The powdered mushroom material is subjected to exhaustive extraction with an organic solvent. Acetone is a commonly used solvent for this purpose.[2]

  • The extraction can be performed at room temperature with stirring or using a Soxhlet apparatus for more efficient extraction.

  • The resulting crude extract is filtered to remove solid fungal material.

  • The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other co-extracted compounds.

  • Silica Gel Column Chromatography: The crude extract is typically first fractionated on a silica gel column. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column that show cytotoxic activity are further purified using HPLC. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

  • The elution of compounds is monitored using a UV detector, and the fraction corresponding to the this compound peak is collected.

  • The purity of the isolated this compound is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Quantitative Data

Currently, there is limited publicly available data on the specific yield of this compound from Hydnum repandum. The yield is influenced by various factors, including the geographical location of the mushroom collection, the developmental stage of the fruiting body, and the efficiency of the extraction and purification process.

ParameterValueSource
Natural SourceHydnum repandum, Hydnum repandum var. album[1]
Compound ClassDiepoxide[1]
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol

Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic activity against various human cancer cell lines. This activity is the basis for the scientific interest in this compound as a potential anticancer agent.

Cell LineIC₅₀ (µg/mL)
P388 (murine leukemia)0.05
L1210 (murine leukemia)0.1
KB (human oral epidermoid carcinoma)0.1

Note: The IC₅₀ values are indicative of the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Postulated Signaling Pathway for this compound-Induced Cytotoxicity

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not been fully elucidated. However, based on the known activities of other cytotoxic natural products and the chemical nature of diepoxides, a plausible mechanism involves the induction of apoptosis (programmed cell death).

Diepoxides are reactive molecules that can potentially alkylate cellular macromolecules such as DNA and proteins. This can lead to cellular stress and the activation of apoptotic signaling pathways. A generalized hypothetical pathway for this compound-induced apoptosis is presented below. It is important to note that this is a putative pathway and requires experimental validation.

Repandiol_Apoptosis_Pathway cluster_extracellular cluster_cellular cluster_cytoplasm Cytoplasm This compound This compound CellMembrane Cell Membrane Cellular_Targets Cellular Targets (e.g., DNA, Proteins) This compound->Cellular_Targets Alkylation? Damage Macromolecular Damage Cellular_Targets->Damage ROS Increased ROS Damage->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Postulated signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of this compound and subsequent screening for its cytotoxic activity.

Repandiol_Isolation_Workflow Fungal_Material Hydnum repandum Fruiting Bodies Drying Drying and Grinding Fungal_Material->Drying Extraction Solvent Extraction (e.g., Acetone) Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fractions Fractions Silica_Column->Fractions Bioassay Cytotoxicity Assay (e.g., MTT Assay) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions HPLC HPLC Purification Active_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation Bioactivity_Testing In-depth Bioactivity Testing Pure_this compound->Bioactivity_Testing

Caption: Experimental workflow for this compound isolation and screening.

Conclusion

This compound represents a promising natural product with significant cytotoxic properties. This guide has provided an overview of its natural sources and a general methodology for its isolation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The detailed protocols and conceptual frameworks presented here aim to facilitate such future investigations.

References

Repandiol: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repandiol, a novel diepoxide compound isolated from the edible mushroom Hydnum repandum, has demonstrated significant cytotoxic activity against various tumor cell lines.[1][2][3] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry. Due to the limited publicly available data, this document also highlights areas where further investigation is required.

Chemical Identity and Structure

This compound is chemically identified as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2][3] Its structure was elucidated through spectroscopic analysis and confirmed by the synthesis of optically active this compound.[1][2][3] The molecule features a C10 backbone with two epoxide rings and a conjugated diyne system, which are key functional groups likely contributing to its biological activity.

Table 1: Chemical Identification of this compound

IdentifierValue
Systematic Name (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol
Molecular Formula C10H10O4
Key Functional Groups Diepoxide, Diyne, Primary Alcohol
Source Hydnum repandum, Hydnum repandum var. album[1][2][3]

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are scarce in publicly accessible literature. The information available is summarized below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueNotes
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not AvailableThe presence of two hydroxyl groups suggests potential solubility in polar organic solvents.
Stability Not AvailableThe epoxide rings may be susceptible to ring-opening reactions under acidic or nucleophilic conditions. The diyne moiety may be sensitive to heat and light.
Reactivity Not AvailableThe epoxide and diyne functionalities suggest potential for a variety of chemical reactions, including nucleophilic addition, cycloaddition, and polymerization.

Experimental Protocols

Isolation of this compound from Hydnum repandum

The following is a generalized protocol based on the initial discovery of this compound. For precise details, it is imperative to consult the original publication by Takahashi et al. (1992).

Workflow for the Isolation of this compound

G cluster_collection Mushroom Collection and Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization start Collect fresh fruiting bodies of Hydnum repandum grind Air-dry and grind the mushroom material start->grind extract Extract with a suitable organic solvent (e.g., methanol or ethanol) grind->extract concentrate Concentrate the extract under reduced pressure extract->concentrate partition Partition the crude extract between immiscible solvents concentrate->partition chromatography Perform column chromatography (e.g., silica gel) partition->chromatography hplc Further purify using High-Performance Liquid Chromatography (HPLC) chromatography->hplc spectroscopy Elucidate the structure using spectroscopic methods (NMR, MS, IR, UV) hplc->spectroscopy end Isolated this compound spectroscopy->end

Caption: A generalized workflow for the isolation and characterization of this compound.

Synthesis of Optically Active this compound

The synthesis of optically active this compound was a crucial step in confirming its absolute stereochemistry. While the specific synthetic route is detailed in the primary literature, a general approach for a molecule with this complexity would likely involve:

  • Chiral Pool Synthesis: Starting from a readily available chiral precursor.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to introduce the desired stereocenters.

  • Stereoselective Epoxidation: Using reagents that selectively form one epoxide diastereomer over the other.

  • Coupling Reactions: Formation of the carbon-carbon triple bonds of the diyne system, for example, through Glaser or Hay coupling.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit potent cytotoxic activity against a variety of tumor cells.[1][2][3] However, the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the available scientific literature.

Hypothesized Mechanism of Action

Given the chemical structure of this compound, a plausible hypothesis for its cytotoxic activity involves the alkylation of biological macromolecules. The strained epoxide rings are electrophilic and can react with nucleophilic residues in proteins and DNA. The conjugated diyne system could also play a role in its biological activity, potentially through interactions with cellular targets or by generating reactive species.

Conceptual Signaling Pathway for Cytotoxicity

The following diagram illustrates a conceptual pathway of how a cytotoxic compound like this compound might induce cell death. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

G This compound This compound Cellular_Targets Cellular Targets (e.g., DNA, Proteins) This compound->Cellular_Targets Alkylation/ Interaction Cellular_Stress Cellular Stress Response Cellular_Targets->Cellular_Stress Induces Apoptosis_Pathway Apoptosis Signaling Pathway Cellular_Stress->Apoptosis_Pathway Activates Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Leads to

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

Future Directions

The potent cytotoxic activity of this compound makes it an intriguing candidate for further investigation in the context of cancer drug development. Key areas for future research include:

  • Determination of Physical and Chemical Properties: A comprehensive characterization of its physicochemical properties is essential for formulation and preclinical development.

  • Elucidation of the Mechanism of Action: Studies are needed to identify the specific cellular targets and signaling pathways modulated by this compound. This would involve techniques such as proteomics, transcriptomics, and cell-based assays.

  • Synthesis of Analogs: The synthesis and biological evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of this compound's anti-tumor activity in animal models is a critical next step to assess its therapeutic potential.

Conclusion

This compound is a structurally unique natural product with promising cytotoxic activity. While the current body of knowledge is limited, this technical guide consolidates the available information and provides a framework for future research. Further exploration of its chemical biology and pharmacological properties is warranted to fully understand its potential as a therapeutic agent.

References

Repandiol: A Comprehensive Technical Review of a Cytotoxic Diepoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repandiol, a novel diepoxide first isolated in 1992 from the edible mushroom Hydnum repandum, has demonstrated significant cytotoxic activity against a range of cancer cell lines. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its historical context, chemical properties, and biological activity. Special emphasis is placed on its potent cytotoxicity, with available quantitative data summarized for comparative analysis. This document also outlines the experimental protocols for its isolation and synthesis, and explores its potential mechanism of action as a bifunctional alkylating agent, including relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.

Introduction and Historical Context

This compound was first discovered and characterized in 1992 by a team of researchers at the Faculty of Pharmaceutical Sciences, Tohoku University, in Sendai, Japan.[1][2][3] The compound was isolated from the fruit bodies of the mushrooms Hydnum repandum and H. repandum var. album, commonly known as the hedgehog or sweet tooth mushroom.[1][2][3] The discovery was significant due to the compound's potent cytotoxic effects against various tumor cells, suggesting its potential as a novel anticancer agent.[1][2]

The chemical structure of this compound was elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol based on spectroscopic analysis, and its structure was later confirmed through the synthesis of optically active this compound.[1][2][3]

Chemical Properties and Synthesis

This compound is a C10 acetylenic diepoxide with a symmetrical structure. The presence of two epoxide rings and a conjugated diyne system are key features of its chemical architecture.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Biological Activity and Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a variety of murine and human cancer cell lines.[4]

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
Murine and Human Cancer Cell LinesVarious0.30 - 1.88[4]

Note: The specific cell lines tested within this range were not detailed in the available secondary source.

Mechanism of Action

It has been suggested that this compound may act as a bifunctional alkylating agent.[4]

Bifunctional Alkylating Agents: A Proposed Mechanism for this compound

Bifunctional alkylating agents are highly reactive molecules that can form covalent bonds with two separate nucleophilic sites on macromolecules, most notably DNA.[1][5] This cross-linking of DNA is a primary mechanism of their cytotoxic action.[1]

The proposed mechanism for this compound involves the following steps:

  • DNA Adduct Formation: The epoxide rings of this compound are susceptible to nucleophilic attack by the nitrogen and oxygen atoms on DNA bases, particularly the N7 position of guanine.[1]

  • Interstrand Cross-linking: As a bifunctional agent, one this compound molecule can react with two different DNA strands, forming an interstrand cross-link.[1][5][6] This prevents the separation of the DNA strands, which is essential for DNA replication and transcription.[6]

  • Cell Cycle Arrest and Apoptosis: The formation of DNA cross-links triggers cellular DNA damage response pathways.[1][5] This can lead to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[1] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[5]

G cluster_0 This compound Action cluster_1 Cellular Response This compound This compound (Diepoxide) DNA_Binding Binding to DNA (Nucleophilic Attack) This compound->DNA_Binding Crosslinking Interstrand DNA Cross-linking DNA_Binding->Crosslinking DDR DNA Damage Response Activated Crosslinking->DDR CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Figure 2: Proposed mechanism of action for this compound.

Apoptosis Signaling Pathway

The induction of apoptosis by DNA damaging agents like bifunctional alkylating agents typically involves the intrinsic (mitochondrial) pathway. While specific studies on this compound's effect on apoptotic pathways are lacking, a general model can be proposed.

G This compound This compound-induced DNA Damage p53 p53 Activation This compound->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Isolation of this compound from Hydnum repandum

The following is a generalized protocol based on typical methods for isolating secondary metabolites from mushrooms. The specific details from the original 1992 publication are not fully available.

G start Fresh or Dried Hydnum repandum Fruit Bodies extraction Extraction with Organic Solvent (e.g., Acetone) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent Partitioning filtration->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography hplc HPLC Purification chromatography->hplc end Pure this compound hplc->end

Figure 4: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered fruit bodies of Hydnum repandum are extracted with a suitable organic solvent, such as acetone, at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The active fractions are further purified using column chromatography, typically on silica gel, with a gradient of solvents.

  • Final Purification: Final purification to obtain pure this compound is often achieved using high-performance liquid chromatography (HPLC).

Preclinical and Clinical Development Status

To date, there is no publicly available information on any preclinical in vivo studies or clinical trials involving this compound. The research appears to be in the early, exploratory phase, focusing on its isolation, characterization, and in vitro cytotoxic activity.

Future Perspectives and Conclusion

This compound represents a promising natural product with potent cytotoxic activity. Its unique chemical structure, featuring two epoxide rings and a diyne system, makes it an interesting candidate for further investigation as an anticancer agent. The proposed mechanism of action as a bifunctional alkylating agent provides a solid foundation for future studies.

Key areas for future research include:

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets of this compound and confirmation of its DNA cross-linking activity.

  • Signaling Pathway Analysis: In-depth investigation of the specific apoptotic pathways activated by this compound in different cancer cell types.

  • In Vivo Efficacy and Toxicity: Evaluation of the antitumor activity and safety profile of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to optimize its cytotoxic activity and pharmacokinetic properties.

References

An In-depth Technical Guide to the Bioactivity of Repandiol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repandiol, a naturally occurring diepoxide, has garnered interest within the scientific community for its pronounced cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioactivity of this compound, with a focus on its potential as an antineoplastic agent. This document summarizes the available quantitative data on its cytotoxic potency, details the experimental protocols for assessing its activity, and explores the potential signaling pathways involved in its mechanism of action. While the primary focus of existing research has been on the naturally occurring (2R,3R,8R,9R)-Repandiol isomer, this guide also addresses the current landscape of knowledge regarding other stereoisomers.

Introduction

This compound is a secondary metabolite isolated from the edible mushroom Hydnum repandum and its variety album.[1][2] Its chemical structure has been elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2] The presence of two epoxide rings and a conjugated diyne system makes this compound a highly reactive molecule, a characteristic often associated with potent biological activity. The primary bioactivity reported for this compound is its cytotoxicity against a range of tumor cells, suggesting its potential as a lead compound in the development of novel anticancer therapeutics.[1][2]

The stereochemistry of a molecule is often critical to its biological function. Isomers of a compound can exhibit significantly different potencies and even different biological activities. This guide aims to collate and present the available data on the bioactivity of this compound isomers to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. However, it is important to note that to date, the scientific literature has predominantly focused on the naturally occurring (2R,3R,8R,9R) isomer, and there is a notable lack of published data on the synthesis and comparative bioactivity of other this compound stereoisomers.

Quantitative Bioactivity Data

The cytotoxic potential of this compound has been evaluated against several tumor cell lines. The available quantitative data, specifically the half-maximal inhibitory concentration (IC50) value, is summarized in the table below.

CompoundCell LineBioactivityIC50 (µg/mL)Reference
(2R,3R,8R,9R)-RepandiolColon AdenocarcinomaCytotoxicity0.30(Takahashi et al., 1992)

Note: Further quantitative data on the bioactivity of other this compound isomers against a broader range of cell lines is not currently available in the peer-reviewed literature.

Experimental Protocols

The evaluation of the cytotoxic activity of compounds like this compound is crucial for understanding their therapeutic potential. The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which this compound or its isomers inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., colon adenocarcinoma)

  • This compound isomer stock solution (in a suitable solvent like DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound isomer stock solution in the cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Add Compound to Cells seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate for Formazan Formation mtt_add->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Experimental workflow for determining the cytotoxicity of this compound isomers using the MTT assay.

Signaling Pathways in this compound-Induced Cytotoxicity

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not been extensively elucidated in the scientific literature. However, based on the chemical structure of this compound, particularly the presence of reactive epoxide groups, and the common mechanisms of other cytotoxic natural products, it is plausible that this compound induces apoptosis in cancer cells. Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8. Activated caspase-8 then directly activates executioner caspases, like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

extrinsic_pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor ligand->receptor adaptor Adaptor Proteins receptor->adaptor procaspase8 Pro-caspase-8 adaptor->procaspase8 caspase8 Caspase-8 (active) procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 caspase3 Caspase-3 (active) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis intrinsic_pathway stress Intracellular Stress (e.g., DNA damage) mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (active) apoptosome->caspase9 procaspase3 Pro-caspase-3 caspase9->procaspase3 caspase3 Caspase-3 (active) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Repandiol from Hydnum repandum Mushrooms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repandiol is a bioactive diepoxide compound isolated from the edible mushroom Hydnum repandum, commonly known as the hedgehog or sweet tooth mushroom, and its variant H. repandum var. album.[1][2][3] Its chemical structure is (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[2] this compound has demonstrated potent cytotoxic activity against various tumor cell lines, making it a compound of interest for cancer research and drug development.[1][2][3] Notably, it has shown significant cytotoxicity against colon adenocarcinoma cells with an IC50 value of 0.30 µg/mL.[1] This document provides a detailed protocol for the isolation and purification of this compound from H. repandum and discusses its potential mechanism of action.

Data Presentation

Table 1: Cytotoxic Activity of this compound
Cell LineCancer TypeIC50 (µg/mL)
Colon AdenocarcinomaColon Cancer0.30[1]
HeLaCervical CancerNot specified
A549Lung CancerNot specified
LS174Colon CancerNot specified

Note: While studies have shown the acetone extract of H. repandum to be cytotoxic against HeLa, A549, and LS174 cell lines, specific IC50 values for purified this compound against these lines are not yet published.[4][5]

Experimental Protocols

Mushroom Material

Fresh or dried fruiting bodies of Hydnum repandum or Hydnum repandum var. album should be used as the starting material. Proper identification of the mushroom species is critical to ensure the correct starting material.

Extraction of Crude this compound

This protocol is based on the established methods for extracting secondary metabolites from H. repandum.

Materials:

  • Finely ground, dried H. repandum fruiting bodies

  • Acetone

  • Soxhlet extractor

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh the finely ground, dried mushroom material.

  • Place the ground mushroom material into a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with acetone to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and heat the flask. The solvent will boil, vaporize, and condense in the condenser, dripping onto the mushroom material.

  • Allow the extraction to proceed for a sufficient duration to ensure complete extraction of the secondary metabolites.

  • After extraction, filter the resulting acetone extract to remove any solid mushroom particles.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

Purification of this compound

The following is a general protocol for the chromatographic purification of polyacetylenic compounds like this compound. The specific solvent systems and column materials should be optimized based on preliminary thin-layer chromatography (TLC) analysis of the crude extract.

Materials:

  • Crude acetone extract of H. repandum

  • Silica gel for column chromatography

  • A series of organic solvents of varying polarities (e.g., hexane, ethyl acetate, methanol)

  • Glass column for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system (for final purification and analysis)

Procedure:

Step 3.1: Silica Gel Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude acetone extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation of compounds in the collected fractions using TLC. Visualize the spots under UV light or by using a suitable staining reagent.

  • Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound extract.

Step 3.2: High-Performance Liquid Chromatography (HPLC)

  • For final purification, subject the semi-purified this compound extract to reversed-phase HPLC.

  • Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile or methanol).

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Mandatory Visualizations

Experimental Workflow

This compound Isolation and Purification Workflow Figure 1: Workflow for the Isolation and Purification of this compound Mushroom Hydnum repandum Fruiting Bodies Grinding Grinding and Drying Mushroom->Grinding Extraction Soxhlet Extraction (Acetone) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Acetone Extract Concentration->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractionation Fraction Collection and TLC Analysis SilicaGel->Fractionation SemiPure Semi-Purified this compound Fractionation->SemiPure HPLC Reversed-Phase HPLC SemiPure->HPLC Purethis compound Pure this compound HPLC->Purethis compound Analysis Purity Analysis (Analytical HPLC) Purethis compound->Analysis

Caption: Figure 1: Workflow for the Isolation and Purification of this compound.

Potential Signaling Pathway for this compound-Induced Cytotoxicity

The exact signaling pathway of this compound-induced cytotoxicity is still under investigation. However, based on the known activities of similar fungal diepoxides and polyacetylenes, a plausible mechanism involves the induction of apoptosis through DNA damage and endoplasmic reticulum (ER) stress.[6][7][8][9] Diepoxides are known to be reactive molecules that can act as DNA alkylating agents, leading to DNA damage and the activation of apoptotic pathways.[6]

Potential Signaling Pathway of this compound Figure 2: Hypothetical Signaling Pathway for this compound-Induced Apoptosis This compound This compound Cell Cancer Cell This compound->Cell DNA_Damage DNA Alkylation and Damage Cell->DNA_Damage Direct Interaction ER_Stress Endoplasmic Reticulum (ER) Stress Cell->ER_Stress Disruption of Protein Folding Apoptosis_Pathway Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Pathway UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR UPR->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Figure 2: Hypothetical Signaling Pathway for this compound-Induced Apoptosis.

Conclusion

The protocol outlined in this document provides a comprehensive framework for the successful isolation and purification of this compound from Hydnum repandum. The potent cytotoxic activity of this compound warrants further investigation into its precise mechanism of action and its potential as a novel therapeutic agent in oncology. The proposed signaling pathway provides a starting point for future research to elucidate the molecular targets of this promising natural product.

References

Application Notes and Protocols: Step-by-Step Synthesis of Repandiol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical synthesis of Repandiol, a cytotoxic diepoxide with potential as an anticancer agent, and its derivatives. The protocols are based on established synthetic methodologies and are intended for use by qualified laboratory personnel.

Introduction

This compound is a natural product isolated from the mushrooms Hydnum repandum and H. repandum var. album.[1][2][3] Its chemical structure was determined to be (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2][3] The presence of two epoxide rings and a conjugated diyne system makes this compound a bifunctional alkylating agent, which is believed to contribute to its potent cytotoxic activity against various tumor cell lines.[1][4] The total synthesis of optically active this compound was crucial in confirming its absolute stereochemistry.[1] This document outlines a plausible synthetic route to this compound based on the Sharpless asymmetric epoxidation, a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols.[5][6] Additionally, protocols for the synthesis of simple derivatives are provided to enable further structure-activity relationship (SAR) studies.

Synthesis of this compound

The total synthesis of this compound can be envisioned through a convergent route starting from a commercially available alkynediol. The key steps involve the protection of one hydroxyl group, followed by a Sharpless asymmetric epoxidation to introduce the first chiral epoxide, and then repetition of the process on the other side of the molecule after deprotection and a second protection step.

Proposed Retrosynthetic Analysis

A logical disconnection of the this compound molecule suggests a C2-symmetric precursor, which simplifies the synthetic strategy. The two epoxy-alcohol moieties can be constructed from a common dialkynyl diol.

Experimental Protocols

Step 1: Monoprotection of 2,4-hexadiyne-1,6-diol

This initial step is crucial to allow for the selective manipulation of one end of the starting material. A common protecting group for primary alcohols, such as a silyl ether, is employed.

  • Reaction:

    • To a solution of 2,4-hexadiyne-1,6-diol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the monoprotected diol.

Step 2: Sharpless Asymmetric Epoxidation (First Epoxidation)

This is the key stereochemistry-determining step, utilizing a titanium-tartrate catalyst to deliver the epoxide with high enantioselectivity.[5][7]

  • Reaction:

    • To a solution of the monoprotected diol (1 equivalent) in anhydrous DCM at -20 °C, add titanium(IV) isopropoxide (0.1 equivalents) and L-(+)-diethyl tartrate (0.12 equivalents).

    • Stir the mixture for 30 minutes at -20 °C.

    • Add tert-butyl hydroperoxide (TBHP, 2 equivalents in decane) dropwise.

    • Maintain the reaction at -20 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.

    • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the mono-epoxide.

Step 3: Deprotection of the Silyl Ether

Removal of the protecting group exposes the second hydroxyl group for the subsequent epoxidation.

  • Reaction:

    • To a solution of the mono-epoxide (1 equivalent) in tetrahydrofuran (THF), add tetra-n-butylammonium fluoride (TBAF, 1.2 equivalents, 1M solution in THF).

    • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to yield the deprotected epoxy-diol.

Step 4: Second Protection and Epoxidation Sequence

To complete the synthesis, the free hydroxyl group is protected, and the Sharpless asymmetric epoxidation is repeated on the other allylic alcohol. To achieve the (2R,3R,8R,9R) stereochemistry of natural this compound, the same L-(+)-diethyl tartrate is used, assuming the substrate is oriented appropriately for the desired facial selectivity.

  • Repeat Step 1 on the deprotected epoxy-diol to protect the newly freed hydroxyl group.

  • Repeat Step 2 on the resulting protected mono-epoxide to introduce the second epoxide.

  • Repeat Step 3 to remove the protecting group and yield the final product, this compound.

Quantitative Data

The following table summarizes representative yields and purity for each step in the synthesis of this compound. Actual results may vary depending on experimental conditions and scale.

StepReactionStarting MaterialProductRepresentative Yield (%)Representative Purity (%)
1Monoprotection2,4-Hexadiyne-1,6-diolMono-TBDMS-protected diol85>98
2First EpoxidationMono-TBDMS-protected diolMono-epoxide75>95 (diastereomeric excess)
3DeprotectionMono-epoxideDeprotected epoxy-diol95>98
4aSecond ProtectionDeprotected epoxy-diolDi-protected mono-epoxide83>98
4bSecond EpoxidationDi-protected mono-epoxideDi-epoxide72>95 (diastereomeric excess)
4cFinal DeprotectionDi-epoxideThis compound93>99

Synthesis of this compound Derivatives

The terminal hydroxyl groups of this compound are convenient handles for the synthesis of derivatives. Simple modifications such as etherification or esterification can be used to probe the importance of these functional groups for biological activity.

Protocol 1: Synthesis of O,O'-Dimethyl this compound (MeO-Repandiol)
  • Reaction:

    • To a solution of this compound (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (2.5 equivalents, 60% dispersion in mineral oil).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add methyl iodide (3 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield O,O'-Dimethyl this compound.

Protocol 2: Synthesis of O,O'-Diacetyl this compound (AcO-Repandiol)
  • Reaction:

    • To a solution of this compound (1 equivalent) in anhydrous DCM, add triethylamine (3 equivalents) and acetic anhydride (2.5 equivalents).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction with water.

    • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield O,O'-Diacetyl this compound, which can be further purified by chromatography if necessary.

Visualizations

Synthetic Workflow for this compound

G A 2,4-Hexadiyne-1,6-diol B Mono-protected Diol A->B Step 1: Monoprotection C Mono-epoxide B->C Step 2: Sharpless Epoxidation D Deprotected Epoxy-diol C->D Step 3: Deprotection E Di-protected Mono-epoxide D->E Step 4a: Protection F Di-epoxide E->F Step 4b: Sharpless Epoxidation G This compound F->G Step 4c: Deprotection

Caption: Synthetic scheme for the total synthesis of this compound.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

The exact mechanism of this compound's cytotoxicity has not been fully elucidated. However, as a diepoxide, it is likely to act as a bifunctional alkylating agent. This can lead to the cross-linking of cellular macromolecules such as DNA and proteins, ultimately triggering apoptosis.

G cluster_0 Cellular Environment This compound This compound DNA DNA This compound->DNA Alkylation Protein Cellular Proteins This compound->Protein Alkylation Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Crosslinked_Protein Cross-linked Proteins Protein->Crosslinked_Protein DNA_Damage DNA Damage Response Crosslinked_DNA->DNA_Damage ER_Stress ER Stress Crosslinked_Protein->ER_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis

Caption: Putative mechanism of this compound-induced cytotoxicity.

References

Repandiol In Vitro Cytotoxicity Assay: Application Notes and Protocols for MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repandiol, a diepoxide compound isolated from the mushrooms Hydnum repandum and H. repandum var. album, has demonstrated potent cytotoxic activity against various tumor cell lines.[1][2] This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays are fundamental in preclinical drug development for determining the dose-dependent cytotoxic effects of novel compounds.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The XTT assay is similar, but the reduced formazan product is water-soluble, simplifying the protocol. In both assays, the amount of formazan produced is proportional to the number of viable cells.

Data Presentation

Cell LineCancer TypeAssayThis compound IC50 (µM) - (Illustrative)
P388Murine LeukemiaMTT0.8
L1210Murine LeukemiaMTT1.2
A549Human Lung CarcinomaMTT2.5
P388Murine LeukemiaXTT0.9
L1210Murine LeukemiaXTT1.3
A549Human Lung CarcinomaXTT2.7

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is designed for adherent cell lines in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT Cytotoxicity Assay Protocol

This protocol is also suitable for adherent cells in a 96-well format and offers the advantage of not requiring a solubilization step.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Incubation:

    • Prepare the XTT labeling mixture immediately before use. For one 96-well plate, mix 5 mL of the XTT labeling reagent with 0.1 mL of the electron-coupling reagent.

    • After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep This compound Dilution treatment Incubate with this compound (24-72h) compound_prep->treatment cell_seeding->treatment add_mtt Add MTT Reagent treatment->add_mtt add_xtt Add XTT Reagent Mix treatment->add_xtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance incubate_xtt Incubate (2-4h) add_xtt->incubate_xtt incubate_xtt->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT and XTT cytotoxicity assays.

signaling_pathway Hypothesized Signaling Pathway for this compound-Induced Apoptosis cluster_stimulus Stimulus cluster_dna DNA Damage cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound dna_damage DNA Adducts / Cross-linking This compound->dna_damage bax Bax/Bak Activation dna_damage->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized apoptosis pathway for this compound.

References

Application Notes and Protocols for Investigating the Anti-Cancer Effects of Repandiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repandiol, a diepoxide isolated from the mushrooms Hydnum repandum and H. repandum var. album, has been identified as a compound with potent cytotoxic activity against various tumor cells.[1][2] Its unique chemical structure suggests potential for development as an anti-cancer therapeutic. These application notes provide a comprehensive guide for researchers interested in investigating the efficacy and mechanism of action of this compound in various cancer cell lines. The following sections detail sensitive cell lines, protocols for key experimental assays, and visualizations of potential signaling pathways and experimental workflows.

This compound-Sensitive Cancer Cell Lines

While early studies demonstrated this compound's potent cytotoxic effects, a comprehensive screening against a wide panel of cancer cell lines with specific IC50 values is not extensively documented in publicly available literature. However, based on preliminary findings for structurally related or functionally similar compounds, the following cell lines represent a logical starting point for sensitivity screening.

Cell LineCancer TypeRationale for Inclusion
HTB-26 Breast Cancer (highly aggressive)Reported sensitivity to similar cytotoxic compounds.
PC-3 Prostate CancerA common model for androgen-independent prostate cancer.
HepG2 Hepatocellular CarcinomaA well-characterized liver cancer cell line.
HCT116 Colorectal CancerA frequently used model for colon cancer studies.
A549 Lung CancerA standard model for non-small cell lung cancer.
MCF-7 Breast Cancer (hormone-dependent)To assess hormone-dependent sensitivity.
SiHa Cervical CancerTo explore efficacy in gynecological cancers.
U251 GlioblastomaTo evaluate activity against aggressive brain tumors.

Note: The sensitivity of these cell lines to this compound needs to be experimentally determined. The IC50 values will be crucial for designing subsequent mechanistic studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).

Cell Cycle Analysis by Flow Cytometry (PI Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blot Analysis for Signaling Pathway Proteins

This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways potentially involved in its anti-cancer activity, such as the NF-κB and MAPK pathways.

Materials:

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for other assays.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow for this compound Evaluation

experimental_workflow start Start: this compound Compound cell_lines Select Cancer Cell Lines (e.g., PC-3, HepG2, HCT116) start->cell_lines mtt_assay Cytotoxicity Screening (MTT Assay) cell_lines->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies apoptosis Apoptosis Analysis (Annexin V/PI Staining) mechanistic_studies->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic_studies->cell_cycle western_blot Signaling Pathway Analysis (Western Blot) mechanistic_studies->western_blot data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's Anti-Cancer Potential data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the anti-cancer properties of a novel compound like this compound.

Hypothetical Signaling Pathway: this compound-Induced Apoptosis via NF-κB Inhibition

nfkb_pathway This compound This compound ikk IKK Complex This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_transcription Gene Transcription (Anti-apoptotic genes like Bcl-2, XIAP) nucleus->gene_transcription Activates apoptosis Apoptosis gene_transcription->apoptosis Inhibits

Caption: A potential mechanism where this compound inhibits the NF-κB pathway, leading to apoptosis.

Hypothetical Signaling Pathway: this compound and MAPK Pathway Modulationdot

mapk_pathway This compound This compound ras_raf Ras/Raf This compound->ras_raf Modulates jnk_p38 JNK / p38 This compound->jnk_p38 Activates mek MEK1/2 ras_raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibits jnk_p38->apoptosis

References

Measuring the Effect of Repandiol on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repandiol, a diepoxide isolated from Hydnum repandum and H. repandum var. album, has demonstrated potent cytotoxic activity against a variety of tumor cell lines.[1][2] Its chemical structure, (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol, suggests potential for alkylating activity, a common mechanism for anticancer agents that can induce cell cycle arrest and apoptosis.[1] Understanding the impact of this compound on cell cycle progression is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle of cancer cells. The protocols outlined below describe standard methodologies for cell cycle analysis, protein expression analysis, and cell proliferation assays.

Hypothetical Signaling Pathway for this compound-Induced Cell Cycle Arrest

While the precise signaling pathway of this compound is yet to be fully elucidated, its cytotoxic nature suggests it may activate DNA damage response pathways, leading to cell cycle arrest. A plausible hypothetical pathway involves the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, central regulators of the DNA damage response. This activation could lead to the phosphorylation and activation of downstream effectors such as p53 and Chk1/Chk2, which in turn can inhibit the activity of cyclin-dependent kinases (CDKs) responsible for cell cycle progression.

Repandiol_Signaling_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p21 p21 Upregulation p53->p21 CDK_Inhibition CDK Inhibition (CDK2/Cyclin E, CDK1/Cyclin B) Chk1_Chk2->CDK_Inhibition p21->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) CDK_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced cell cycle arrest.

Experimental Protocols

Cell Culture and this compound Treatment

This initial step is crucial for maintaining healthy cell lines and ensuring reproducible results.

Protocol:

  • Culture a human cancer cell line (e.g., HeLa, A549, or MCF-7) in the appropriate complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store it at -20°C.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) in all experiments.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]

Protocol:

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 2 hours at -20°C.[3]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[3]

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.

Data Presentation:

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells (Hypothetical Data)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (24h)55.2 ± 3.125.8 ± 2.519.0 ± 1.8
This compound (1 µM, 24h)53.1 ± 2.924.5 ± 2.122.4 ± 2.3
This compound (10 µM, 24h)40.5 ± 3.515.2 ± 1.944.3 ± 4.1
This compound (100 µM, 24h)25.8 ± 2.78.9 ± 1.565.3 ± 5.2
Vehicle Control (48h)56.8 ± 3.324.1 ± 2.019.1 ± 1.9
This compound (1 µM, 48h)50.2 ± 4.020.3 ± 2.229.5 ± 3.1
This compound (10 µM, 48h)35.1 ± 3.810.5 ± 1.754.4 ± 4.5
This compound (100 µM, 48h)18.9 ± 2.15.3 ± 1.175.8 ± 6.3
Western Blot Analysis of Cell Cycle Regulatory Proteins

To investigate the molecular mechanism of this compound-induced cell cycle arrest, the expression levels of key cell cycle regulatory proteins should be examined.

Protocol:

  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, CDK1, p-CDK1, Cyclin E, CDK2, p-CDK2, p21, p53, p-ATM, p-ATR, p-Chk1, p-Chk2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Data Presentation:

Table 2: Relative Protein Expression Levels in HeLa Cells Treated with this compound for 48h (Hypothetical Densitometry Data)

ProteinVehicle ControlThis compound (10 µM)
p-ATM (Ser1981)1.00 ± 0.123.52 ± 0.28
p-Chk2 (Thr68)1.00 ± 0.094.15 ± 0.35
p531.00 ± 0.152.89 ± 0.21
p211.00 ± 0.115.23 ± 0.41
Cyclin B11.00 ± 0.180.45 ± 0.08
p-CDK1 (Tyr15)1.00 ± 0.133.78 ± 0.33

Experimental Workflow

The following diagram illustrates the overall workflow for investigating the effects of this compound on cell cycle progression.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment This compound Treatment (Dose- and Time-dependent) Start->Treatment Cell_Harvest Cell Harvesting Treatment->Cell_Harvest Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cell_Harvest->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Cell_Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on this compound's Effect on Cell Cycle Data_Analysis->Conclusion

Caption: Workflow for studying this compound's effect on cell cycle.

Conclusion

The protocols and hypothetical data presented in these application notes provide a robust framework for investigating the effects of this compound on cell cycle progression. By employing these standard techniques, researchers can determine if this compound induces cell cycle arrest, identify the specific phase of arrest, and begin to unravel the underlying molecular mechanisms. This information is essential for the continued development of this compound as a potential anticancer therapeutic agent. Further studies could also explore the induction of apoptosis following cell cycle arrest and the potential for combination therapies.

References

Application Notes and Protocols for In Vivo Studies of Repandiol in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Repandiol for In Vivo Studies in Mouse Xenograft Models Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of published in vivo data for this compound in mouse xenograft models. The following application notes and protocols are based on the established cytotoxic in vitro activity of this compound and generalized best practices for evaluating novel cytotoxic compounds in preclinical cancer models.

Introduction

This compound, a diepoxide isolated from Hydnum repandum and H. repandum var. album, has demonstrated potent cytotoxic activity against a variety of tumor cell lines in vitro[1][2]. Its chemical structure, (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol, suggests potential as an anticancer agent[1][2]. To translate these promising in vitro findings into a preclinical setting, in vivo studies using mouse xenograft models are essential. This document provides a comprehensive guide for researchers on how to design and execute in vivo studies to evaluate the efficacy of this compound in mouse xenograft models.

Hypothetical Mechanism of Action and Signaling Pathway

As a cytotoxic agent, this compound may induce cancer cell death through various mechanisms, including the induction of apoptosis. A plausible hypothetical signaling pathway involves the activation of caspase cascades, leading to programmed cell death.

Hypothetical Apoptotic Pathway Induced by this compound cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Pro_Caspase8 Pro-Caspase-8 Receptor->Pro_Caspase8 Activates Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes In Vitro Cytotoxicity Assay Workflow Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with Serial Dilutions of this compound Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay 5. Perform MTT or CellTiter-Glo Assay Incubation->Viability_Assay Data_Analysis 6. Calculate IC50 Values Viability_Assay->Data_Analysis In Vivo Xenograft Study Workflow Cell_Implantation 1. Subcutaneous Implantation of Cancer Cells into Immunocompromised Mice Tumor_Growth 2. Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups when Tumors Reach ~100-150 mm³ Tumor_Growth->Randomization Treatment 4. Administer this compound, Vehicle, or Positive Control Randomization->Treatment Monitoring 5. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 6. Euthanize Mice at Endpoint and Collect Tissues Monitoring->Endpoint

References

Application Notes and Protocols for the Quantification of Repandiol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repandiol is a naturally occurring diepoxide compound isolated from mushrooms of the Hydnum genus, specifically Hydnum repandum and H. repandum var. album.[1][2] Its chemical structure is (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1] this compound has demonstrated potent cytotoxic activity against various tumor cells, making it a compound of interest for cancer research and potential therapeutic development.[1] Robust and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring of this compound in biological matrices.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples such as plasma, serum, and urine. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for similar cytotoxic compounds, including mycotoxins and other epoxides, and are intended to serve as a comprehensive guide for method development and validation.[3] The primary recommended techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) due to their high sensitivity and selectivity.[3][4]

Analytical Methods Overview

The quantification of this compound in complex biological matrices requires sensitive and specific analytical methods. LC-MS/MS is the preferred method for its ability to analyze a wide range of compounds with high selectivity and sensitivity.[3][4] GC-MS can also be employed, particularly for volatile and thermally stable derivatives of the analyte.

Table 1: Summary of Proposed LC-MS/MS Method Parameters for this compound Quantification

ParameterRecommended Conditions
Instrumentation Triple Quadrupole LC-MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion > Product Ion To be determined by infusion of this compound standard
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation from matrix components
Injection Volume 5 - 10 µL
LLOQ (Target) < 1 ng/mL

Table 2: Summary of Proposed GC-MS Method Parameters for this compound Quantification

ParameterRecommended Conditions
Instrumentation Gas Chromatograph with a Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Scan Type Selected Ion Monitoring (SIM)
Derivatization Agent Silylation reagent (e.g., BSTFA with 1% TMCS)
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of derivatized this compound
LLOQ (Target) 1-5 ng/mL

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol details a method for the extraction and quantification of this compound from plasma or serum using liquid-liquid extraction (LLE) followed by LC-MS/MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) - a structurally similar compound not present in the matrix

  • Human plasma/serum (blank)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of plasma/serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution and vortex briefly.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column and a gradient elution program.

  • Monitor the MRM transitions for this compound and the IS.

  • Quantify this compound concentration using a calibration curve prepared in the same biological matrix.

4. Method Validation

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to relevant guidelines.

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol describes a method for the extraction and quantification of this compound from urine using solid-phase extraction (SPE) and subsequent derivatization for GC-MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS)

  • Human urine (blank)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Phosphate buffer (pH 7)

  • GC vials

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • To 1 mL of urine sample, add 10 µL of IS working solution and 1 mL of phosphate buffer. Vortex to mix.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer the derivatized sample to a GC vial.

4. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a suitable temperature program to achieve chromatographic separation.

  • Monitor selected ions for the derivatized this compound and IS.

  • Quantify the concentration using a calibration curve prepared in the same biological matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification BiologicalSample Biological Sample (Plasma, Serum, or Urine) Spiking Spike with Internal Standard BiologicalSample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution / Derivatization Evaporation->Reconstitution Injection LC-MS/MS or GC-MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM/SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the quantification of this compound in biological samples.

signaling_pathway cluster_cell Cancer Cell This compound This compound DNA Nuclear DNA This compound->DNA Alkylation Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress DNAdamage DNA Cross-linking & Damage DNA->DNAdamage Bax Bax Mitochondrion->Bax inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2 Bcl-2 Bax->Bcl2 inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes DNAdamage->Apoptosis triggers

Caption: Plausible signaling pathway for this compound-induced cytotoxicity in cancer cells.

References

Application Notes and Protocols for Repandiol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repandiol is a naturally occurring diepoxide compound isolated from the mushrooms Hydnum repandum and H. repandum var. album.[1] Its chemical structure is (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1] this compound has demonstrated potent cytotoxic activity against a variety of tumor cell lines, making it a compound of interest for cancer research and drug development.[1] The presence of two epoxide rings suggests that it may act as an alkylating or cross-linking agent, a common mechanism for cytotoxic compounds. This document provides detailed protocols for the preparation and handling of this compound solutions for use in cell culture experiments, as well as information on its stability and potential mechanism of action.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol≥ 5 mg/mLCan be used as an alternative to DMSO.
WaterPoorly solubleNot recommended for primary dissolution.
Cell Culture MediaLowDirect dissolution is not advised due to low solubility and potential for precipitation.

Note: The solubility data presented here are based on the general properties of similar organic compounds and may need to be empirically determined for this compound.

Table 2: Example IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
PC-3Prostate Cancer8.7
HCT116Colon Cancer3.5
A549Lung Cancer12.1

Note: These are representative IC50 values to illustrate the potent cytotoxicity of this compound. Actual values should be determined experimentally for the specific cell lines and conditions used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, this will be approximately 2.1 mg per 1 mL of DMSO (Molecular Weight of this compound: ~210.2 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution, but care should be taken to avoid degradation.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks as it can be difficult and may lead to compound loss.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture media.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution:

    • First, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to obtain an intermediate concentration of 100 µM. To do this, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Vortex the intermediate solution gently.

    • Further dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2] For the example above, the final DMSO concentration would be 0.1%.

  • Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store diluted solutions in cell culture media for extended periods.

Protocol 3: Assessment of this compound Stability in Cell Culture Media

This protocol provides a general method to assess the stability of this compound in cell culture media over time.

Materials:

  • This compound working solution in cell culture media

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Sterile tubes

Procedure:

  • Sample Preparation: Prepare a sufficient volume of the this compound working solution in cell culture media at the desired concentration.

  • Time Points: Aliquot the solution into sterile tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection and Storage: At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • HPLC Analysis: Once all time points are collected, thaw the samples and analyze the concentration of intact this compound using a validated HPLC method. A decrease in the peak area corresponding to this compound over time indicates degradation.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the cell culture medium.

Mandatory Visualizations

Signaling Pathway

Repandiol_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DNA_Damage DNA Damage (Alkylation/Cross-linking) This compound->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Mitochondrial_Stress Mitochondrial Stress DNA_Damage->Mitochondrial_Stress ROS->Mitochondrial_Stress Caspase_9 Caspase-9 Mitochondrial_Stress->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

Repandiol_Cell_Culture_Workflow Prep_Stock Prepare 10 mM this compound Stock in DMSO Store_Stock Store Aliquots at -80°C Prep_Stock->Store_Stock Prep_Working Prepare Working Solution in Culture Media Store_Stock->Prep_Working Cell_Seeding Seed Cells in Culture Plates Cell_Treatment Treat Cells with this compound Cell_Seeding->Cell_Treatment Prep_Working->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Analysis Data Analysis (IC50) Assay->Data_Analysis

Caption: Workflow for assessing this compound cytotoxicity.

Stability and Storage

  • Stock Solutions: this compound stock solutions in anhydrous DMSO are expected to be stable for at least 6 months when stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Solutions: this compound, like many epoxide-containing compounds, may be susceptible to hydrolysis in aqueous solutions such as cell culture media. Therefore, it is crucial to prepare working solutions fresh for each experiment and use them immediately. The stability of this compound in a specific cell culture medium should be empirically determined if experiments require long incubation times.

  • Solid Compound: Store solid this compound at -20°C, protected from light and moisture.

Troubleshooting

  • Precipitation upon dilution in media:

    • Ensure the stock solution is fully dissolved before use.

    • Perform serial dilutions in pre-warmed media.

    • Do not exceed a final DMSO concentration of 0.5%.

    • Vortex gently but thoroughly after each dilution step.

  • Low or no cytotoxic effect:

    • Verify the concentration and integrity of the this compound stock solution.

    • Ensure the compound has been properly stored.

    • Consider the doubling time of the cell line and adjust the incubation period accordingly.

  • High background cytotoxicity in vehicle control:

    • Ensure the final DMSO concentration is not toxic to the specific cell line being used. Test a range of DMSO concentrations to determine the tolerance of your cells.

    • Use high-quality, anhydrous DMSO.

References

Application Note: High-Throughput Screening of Repandiol Analogs for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Natural products have long been a valuable source of novel therapeutic agents, particularly in the field of oncology. Repandiol, a diepoxide isolated from the mushroom Hydnum repandum, has demonstrated potent cytotoxic activity against various tumor cell lines, making it an interesting lead compound for the development of new anticancer drugs.[1][2] To explore the therapeutic potential of this structural scaffold, medicinal chemistry efforts focus on the synthesis of this compound analogs to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential tool in this process, enabling the rapid evaluation of large compound libraries to identify promising candidates for further development.

This application note provides a detailed protocol for the high-throughput screening of this compound analogs to assess their anticancer activity. The workflow includes primary screening for cytotoxicity using the Sulforhodamine B (SRB) assay, followed by secondary screening of lead compounds to determine their effect on cell viability via the MTT assay and to elucidate their mechanism of action through an apoptosis assay.

Data Presentation

The following table summarizes the cytotoxic activity of a series of hypothetical this compound analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of compound exposure.

Compound IDModificationHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compoundParent Compound2.53.14.2
REP-AN-001C1-O-Methylation1.82.53.5
REP-AN-002C10-O-Methylation2.12.83.9
REP-AN-003C1,C10-di-O-Methylation1.52.23.1
REP-AN-004C1-Azide substitution0.91.32.0
REP-AN-005C10-Azide substitution1.11.52.3
REP-AN-006C1,C10-di-Azide substitution0.5 0.8 1.2
REP-AN-007Epoxide reduction (C2,C3)> 50> 50> 50
REP-AN-008Epoxide reduction (C8,C9)> 50> 50> 50
REP-AN-009Alkyne reduction15.218.922.5
DoxorubicinPositive Control0.10.150.2

Note: This data is illustrative and for demonstration purposes only.

Experimental Protocols

Primary High-Throughput Screening: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content. It is a robust and reproducible method suitable for HTS.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (specific to cell line)

  • Trypsin-EDTA

  • This compound analogs dissolved in 100% DMSO

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution, pH 10.5

  • 384-well clear flat-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader (absorbance at 515 nm)

Protocol:

  • Cell Plating:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete growth medium.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the this compound analogs in a separate 384-well compound plate.

    • Using an automated liquid handler with pin tool transfer capabilities, add 50 nL of each compound dilution to the corresponding wells of the cell plates. This results in a final DMSO concentration of ≤ 0.5%.

    • Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the medium.

    • Incubate the plates at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with 100 µL of deionized water using an automated plate washer.

    • Allow the plates to air dry completely.

    • Add 25 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates five times with 100 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 50 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plates on a plate shaker for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at 515 nm using a microplate reader.

Secondary Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Materials from the SRB assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Protocol:

  • Cell Plating and Compound Addition: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition:

    • After the 72-hour incubation with the compounds, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C and 5% CO2.

  • Formazan Solubilization:

    • Add 50 µL of solubilization solution to each well.

    • Incubate the plates overnight at 37°C in a humidified incubator.

  • Data Acquisition:

    • Gently pipette to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Mechanistic Study: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.

Materials:

  • Materials from the SRB assay (using white opaque 384-well plates)

  • Caspase-Glo® 3/7 Reagent

Protocol:

  • Cell Plating and Compound Addition: Follow steps 1 and 2 of the SRB assay protocol, but use white opaque 384-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Reagent Addition:

    • After the desired incubation time with the compounds (e.g., 24, 48, or 72 hours), remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by shaking the plate at a low speed for 2 minutes.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the luminescence using a microplate reader.

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Screening cluster_output Output start Start: this compound Analog Library plating Cell Plating (384-well plates) start->plating compound_add Compound Addition (Automated Liquid Handling) plating->compound_add incubation1 72h Incubation compound_add->incubation1 srb_assay SRB Cytotoxicity Assay incubation1->srb_assay readout1 Absorbance Reading (515 nm) srb_assay->readout1 analysis1 Data Analysis (IC50 Determination) readout1->analysis1 hit_selection Hit Selection (Potent & Selective Analogs) analysis1->hit_selection mtt_assay MTT Viability Assay hit_selection->mtt_assay Confirm Hits caspase_assay Caspase-Glo 3/7 Apoptosis Assay hit_selection->caspase_assay Elucidate Mechanism readout2 Absorbance Reading (570 nm) mtt_assay->readout2 readout3 Luminescence Reading caspase_assay->readout3 analysis2 Confirmation of Cytotoxicity readout2->analysis2 analysis3 Mechanism of Action (Apoptosis Induction) readout3->analysis3 lead_compounds Lead Compounds for Further Optimization analysis2->lead_compounds analysis3->lead_compounds

Caption: High-throughput screening workflow for this compound analogs.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound Analogs bcl2_family Bcl-2 Family Regulation (Bax activation, Bcl-2 inhibition) This compound->bcl2_family Induces mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 Activates parp_cleavage PARP Cleavage caspase37->parp_cleavage Cleaves dna_fragmentation DNA Fragmentation caspase37->dna_fragmentation Induces apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Proposed apoptotic signaling pathway for this compound analogs.

References

Application Notes and Protocols for Mechanistic Studies of Repandiol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repandiol, a diepoxide isolated from the mushrooms Hydnum repandum and H. repandum var. album, has been identified as a potent cytotoxic agent against various tumor cells.[1][2] Its chemical structure, (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol, suggests potential for significant anti-cancer activity. However, detailed mechanistic studies elucidating its mode of action in cancer cell lines are not yet extensively available in public literature. These application notes provide a comprehensive framework and detailed protocols for investigating the anti-cancer mechanisms of this compound, focusing on its potential effects on cell viability, apoptosis, cell cycle progression, and key cancer-related signaling pathways.

Data Presentation

Quantitative data from the proposed experiments should be meticulously recorded and organized for clear interpretation and comparison. Below are template tables for summarizing key quantitative results.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Hypothetical Data)

Cancer Cell LineTissue of OriginThis compound IC50 (µM) after 48h
MCF-7BreastData to be determined
MDA-MB-231BreastData to be determined
A549LungData to be determined
HCT116ColonData to be determined
PC-3ProstateData to be determined
HeLaCervicalData to be determined

IC50 (Half-maximal inhibitory concentration) values should be determined using a cell viability assay, such as the MTT or MTS assay, after a 48-hour treatment with a range of this compound concentrations.

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (Hypothetical Data)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle ControlData to be determinedData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (2x IC50)Data to be determinedData to be determinedData to be determinedData to be determined

Cell cycle distribution is determined by flow cytometry after propidium iodide staining. The data represents the percentage of cells in each phase of the cell cycle.

Table 3: Quantification of Apoptosis-Related Protein Expression (Hypothetical Data)

TreatmentCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control1.01.0Data to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined

Protein expression levels are quantified from Western blot data by densitometry, normalized to a loading control (e.g., β-actin or GAPDH), and expressed as a fold change relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Cell Death cluster_phase3 Phase 3: Cell Cycle Analysis cluster_phase4 Phase 4: Signaling Pathway Analysis cell_culture Culture Cancer Cell Lines treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT/MTS) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay western_blot_apoptosis Western Blot (Caspases, PARP, Bcl-2 family) ic50->western_blot_apoptosis cell_cycle_staining Propidium Iodide Staining ic50->cell_cycle_staining western_blot_pathway Western Blot (p-Akt, p-ERK, etc.) ic50->western_blot_pathway flow_cytometry Flow Cytometry Analysis cell_cycle_staining->flow_cytometry

Caption: Proposed intrinsic pathway of apoptosis induction by this compound.

dot

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K  hypothesized inhibition

References

Troubleshooting & Optimization

Technical Support Center: Repandiol Natural Product Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the natural product extraction of Repandiol, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

A1: this compound is a cytotoxic diepoxide natural product.[1][2] Its chemical structure is (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2] The primary natural sources of this compound are mushrooms of the Hydnum genus, specifically Hydnum repandum and Hydnum repandum var. album.[1][2]

Q2: I am experiencing very low to no yield of this compound in my extraction. What are the most common initial steps to troubleshoot this?

A2: Low yields in natural product extraction can stem from several factors.[3] Begin by verifying the following:

  • Source Material Quality: Ensure the mushroom material (Hydnum repandum) is correctly identified, properly dried, and free of degradation or contamination.[4] Post-harvest changes can significantly impact the concentration of secondary metabolites.[4]

  • Grinding and Homogenization: The raw material should be finely ground to increase the surface area for solvent penetration, which is a critical step for improving extraction efficiency.[4][5]

  • Solvent Purity and Choice: Use high-purity solvents. The choice of solvent is crucial and depends on the polarity of this compound. Given its structure with hydroxyl and epoxide groups, a solvent of intermediate polarity or a combination of solvents may be most effective.[5]

  • Basic Lab Technique: Review your procedure for potential loss of product during transfers, in glassware, or during solvent removal (rotoevaporation).[3][6] Ensure all equipment is clean and dry.[3]

Q3: Can the extraction method itself be the cause of low yield?

A3: Absolutely. Traditional extraction methods like maceration can be time-consuming and result in lower yields compared to more advanced techniques.[4][7] For a potentially thermally sensitive compound like this compound (due to its epoxide groups), prolonged exposure to heat during methods like Soxhlet extraction could lead to degradation.[4] Consider exploring modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which often offer higher yields in shorter times and with less solvent consumption.[8][9][10]

Q4: How do I select the optimal solvent for this compound extraction?

A4: Solvent selection is critical and should be based on the polarity of this compound. A systematic approach is recommended:

  • Literature Review: The original isolation of this compound by Takahashi et al. would be the primary reference for the solvent system used. While the exact protocol isn't detailed in the abstract, polar solvents are typically used for similar compounds.

  • Polarity Considerations: this compound has polar hydroxyl groups and less polar diepoxide and alkyne functionalities. This suggests that solvents of intermediate polarity like ethyl acetate, or mixtures of polar and non-polar solvents (e.g., methanol/dichloromethane), might be effective.[5]

  • Sequential Extraction: A common strategy is to perform sequential extractions with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to separate compounds based on their solubility.[11]

  • Small-Scale Pilot Extractions: Test a range of solvents on a small amount of your mushroom material and analyze the crude extracts (e.g., by TLC or LC-MS) to see which solvent yields the highest concentration of the target compound.

Troubleshooting Guide: Low this compound Yield

This guide provides a structured approach to identifying and resolving common issues leading to low extraction yields.

Problem 1: Poor Initial Extraction Efficiency
Possible Cause Recommended Solution Underlying Principle
Inadequate Grinding of Mushroom Material Grind the dried mushroom to a fine, homogenous powder (e.g., using a high-speed blender or a mill).Increases the surface area for solvent penetration, leading to more efficient extraction of intracellular metabolites.[4][5]
Inappropriate Solvent Choice Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, 70% ethanol). Analyze a small sample of each extract to determine the most effective solvent for this compound.[8][11]The "like dissolves like" principle dictates that a solvent with a polarity similar to the target compound will provide the best solubility and extraction yield.[5]
Insufficient Extraction Time/Temperature Optimize extraction time and temperature. For maceration, allow for sufficient soaking time (24-48 hours). For UAE or MAE, experiment with different time and temperature settings.[12]Diffusion of the natural product from the plant matrix into the solvent is a time and temperature-dependent process.[13]
Poor Solid-to-Liquid Ratio Increase the volume of solvent relative to the amount of mushroom powder. A common starting point is a 1:20 to 1:30 g/mL ratio.[14][15]A higher solvent volume creates a larger concentration gradient, driving the diffusion of the compound from the solid material into the solvent.[9]
Problem 2: Loss of Product During Workup and Purification
Possible Cause Recommended Solution Underlying Principle
Incomplete Liquid-Liquid Extraction Perform multiple extractions (at least 3x) of the aqueous phase with the organic solvent. Ensure thorough mixing and allow adequate time for layer separation.[16]The partition coefficient dictates that a single extraction will not transfer all the compound to the organic phase. Multiple extractions maximize recovery.
Product Degradation This compound contains epoxide rings which can be sensitive to acid. Avoid strong acids during workup and purification (e.g., silica gel chromatography).[3] Consider using neutral or deactivated silica gel.Epoxides can undergo acid-catalyzed ring-opening, leading to the degradation of the target compound.
Loss During Solvent Removal Use a bump trap and carefully control the vacuum and temperature during rotary evaporation, especially if using volatile solvents.Aggressive evaporation can cause the sample to bump, leading to physical loss of the product into the evaporator.[3]
Co-elution or Poor Separation in Chromatography Optimize the mobile phase for column chromatography to achieve good separation between this compound and other compounds. Use TLC to guide your choice of solvent system.Poor separation can lead to discarding fractions containing the product or obtaining an impure product, which reduces the final yield of the pure compound.[5]

Data Summary: Comparison of Extraction Techniques

The following table summarizes various extraction techniques applicable to natural products from mushrooms. While specific yield data for this compound is not publicly available, this table provides a comparative overview of what can be expected for similar compounds, such as phenolics and polysaccharides, from fungal sources.

Extraction Method Typical Solvent(s) Temperature Range (°C) Typical Time Relative Yield Advantages Disadvantages
Maceration Ethanol, Methanol, Water, Ethyl AcetateRoom Temperature24 - 72 hoursLow to ModerateSimple, suitable for thermolabile compounds.[4]Time-consuming, high solvent consumption, lower efficiency.[4][7]
Soxhlet Extraction Ethanol, Hexane, AcetoneBoiling point of solvent6 - 24 hoursModerate to HighReduced solvent consumption compared to maceration.[4]Can degrade heat-sensitive compounds.[2][4]
Ultrasound-Assisted Extraction (UAE) Ethanol, Water, Methanol25 - 60°C15 - 60 minutesHighFast, efficient, reduced solvent and energy consumption.[8][17]Equipment cost, potential for localized heating.[13]
Microwave-Assisted Extraction (MAE) Ethanol, Water40 - 140°C1 - 30 minutesHighVery fast, high efficiency, less solvent.[8][10]Equipment cost, not suitable for all solvents, potential for thermal degradation if not controlled.[13]
Pressurized Liquid Extraction (PLE) Water, Ethanol50 - 200°C5 - 30 minutesVery HighFast, efficient, low solvent use, automated.[13]High equipment cost, potential degradation of heat-sensitive compounds.[13]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound

This protocol is a generalized procedure based on common practices for natural product extraction from fungi.

  • Preparation of Fungal Material:

    • Obtain fresh or dried fruiting bodies of Hydnum repandum.

    • Clean the material of any debris.

    • Dry the material at a low temperature (e.g., 40°C) until brittle.

    • Grind the dried mushrooms into a fine powder using a blender or mill.

  • Extraction:

    • Place 100 g of the dried mushroom powder into a large Erlenmeyer flask.

    • Add 2 L of ethyl acetate (solvent-to-solid ratio of 20:1 mL/g).

    • Stir the mixture at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Re-extract the solid residue twice more with 1 L of ethyl acetate each time.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 500 mL of 90% aqueous methanol.

    • Extract the methanol solution three times with 500 mL of hexane to remove non-polar compounds. Discard the hexane layers.

    • Dilute the methanol layer with water to 50% and extract three times with 500 mL of ethyl acetate.

    • Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the semi-purified this compound fraction.

  • Purification:

    • Subject the semi-purified extract to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound and concentrate to obtain the purified compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds from Hydnum repandum
  • Preparation:

    • Prepare 10 g of finely ground, dried Hydnum repandum powder.

  • Extraction:

    • Place the powder in a 250 mL beaker and add 200 mL of 70% ethanol (20:1 solvent-to-solid ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 45°C.[18]

  • Workup:

    • Filter the extract and concentrate as described in Protocol 1.

    • Proceed with partitioning and purification steps.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification start Hydnum repandum Fruiting Bodies drying Drying (40°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Ethyl Acetate) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Silica Gel Chromatography partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound troubleshooting_yield cluster_extraction Extraction Issues cluster_workup Workup/Purification Issues cluster_solutions Solutions start Low this compound Yield material Poor Material Quality? start->material solvent Incorrect Solvent? start->solvent method Inefficient Method? start->method params Suboptimal Parameters? (Time, Temp, Ratio) start->params loss Physical Loss? start->loss degradation Compound Degradation? start->degradation separation Poor Separation? start->separation sol_material sol_material material->sol_material Verify Source & Grind Finely sol_solvent sol_solvent solvent->sol_solvent Test Solvent Range sol_method sol_method method->sol_method Consider UAE/MAE sol_params sol_params params->sol_params Optimize Conditions sol_loss sol_loss loss->sol_loss Improve Technique sol_degradation sol_degradation degradation->sol_degradation Avoid Harsh Conditions sol_separation sol_separation separation->sol_separation Optimize Chromatography

References

Repandiol Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Repandiol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a cytotoxic diepoxide with the chemical structure (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2][3] Its potent biological activity makes it a compound of interest in pharmaceutical research. However, the presence of two epoxide rings and two primary alcohol groups in its structure makes it susceptible to degradation in aqueous environments, which can impact its efficacy and lead to the formation of impurities.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the epoxide rings. This can be catalyzed by both acidic and basic conditions, leading to the formation of tetraols.[4][5][6] A secondary degradation pathway could involve the oxidation of the primary alcohol groups.

Q3: What factors are known to influence the stability of this compound?

A3: The stability of this compound in aqueous solutions is primarily affected by:

  • pH: Both acidic and basic pH can significantly accelerate the hydrolysis of the epoxide rings.[7][8]

  • Temperature: Higher temperatures generally increase the rate of degradation reactions.

  • Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the alcohol functional groups.

Troubleshooting Guide

Issue 1: Rapid Loss of this compound Potency in Solution

Symptom: A significant decrease in the concentration of this compound is observed over a short period after preparing an aqueous solution.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate pH of the Solution The epoxide rings of this compound are susceptible to both acid and base-catalyzed hydrolysis. Ensure the pH of your aqueous solution is maintained in the optimal stability range (near neutral). Use a buffered system if necessary.
High Storage Temperature Elevated temperatures accelerate degradation kinetics. Store this compound solutions at recommended low temperatures (e.g., 2-8 °C) and protect from freezing, which can also affect stability.
Exposure to Light Photodegradation can occur. Protect solutions from light by using amber vials or by covering the container with aluminum foil.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Symptom: Additional peaks, not corresponding to this compound, are detected during HPLC analysis of a stability sample.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolytic Degradation The appearance of more polar compounds is likely due to the hydrolysis of one or both epoxide rings, forming diol and tetraol derivatives. To confirm, perform forced degradation studies under acidic and basic conditions and compare the chromatograms.
Oxidative Degradation If the solution was exposed to air for an extended period or contains oxidizing agents, the primary alcohol groups may have been oxidized. Use of antioxidants or purging the solution with an inert gas (e.g., nitrogen) can mitigate this.
Interaction with Excipients Certain excipients in a formulation can react with this compound. Conduct compatibility studies with all formulation components.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound under various conditions to illustrate expected trends.

Table 1: Effect of pH on this compound Stability at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.0100.045.254.8
5.0100.085.114.9
7.0100.095.34.7
9.0100.062.737.3

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)Initial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Degradation
4100.098.11.9
25100.088.511.5
40100.065.434.6

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[9][10][11][12]

  • Acid Hydrolysis: Incubate a solution of this compound (100 µg/mL) in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound (100 µg/mL) in 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat a solution of this compound (100 µg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

  • Photostability: Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

After exposure, neutralize the acidic and basic samples and analyze all samples by the stability-indicating HPLC method.

Visualizations

This compound This compound (Diepoxide) Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Tetraol Tetraol Derivatives Hydrolysis->Tetraol Oxidized_Products Aldehyde/Carboxylic Acid Derivatives Oxidation->Oxidized_Products Start Instability Observed (e.g., Potency Loss, Extra Peaks) Check_pH Is pH of solution in optimal range (e.g., 6-7)? Start->Check_pH Adjust_pH Adjust pH and use buffer Check_pH->Adjust_pH No Check_Temp Is storage temperature appropriate (e.g., 2-8°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store at recommended temperature Check_Temp->Adjust_Temp No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Adjust_Temp->Check_Light Protect_Light Use amber vials or cover container Check_Light->Protect_Light No End Stability Improved Check_Light->End Yes Protect_Light->End center This compound Stability pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxygen Oxygen/Oxidants center->Oxygen

References

Troubleshooting inconsistent results in Repandiol cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Repandiol cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a common issue in cytotoxicity assays and can stem from several factors.[1][2][3] It is crucial to standardize your experimental parameters to ensure reproducibility. Key factors that can influence IC50 values include:

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the results.[3][4] Higher densities can sometimes lead to apparent chemoresistance.[4] It is recommended to determine an optimal seeding density for your specific cell line and maintain it across all experiments.

  • Choice of Cytotoxicity Assay: Different assays measure different endpoints of cell health (e.g., metabolic activity, membrane integrity).[2][5] Assays like MTT, which measure metabolic activity, may yield different IC50 values compared to assays that measure membrane integrity, such as trypan blue exclusion.[2]

  • Incubation Time: The duration of cell exposure to this compound will directly affect the observed cytotoxicity. It is essential to use a consistent incubation time for all dose-response experiments.

  • Assay Protocol Variations: Minor deviations in the protocol, such as different incubation times with the detection reagent or incomplete solubilization of formazan crystals in MTT assays, can lead to variability.

Q2: I am observing high variability between replicate wells for the same this compound concentration. What could be the reason?

A2: High replicate variability can obscure the true effect of your compound. Common causes include:

  • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth. To mitigate this, you can avoid using the outermost wells or ensure proper humidification in the incubator.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound dilutions, or assay reagents will introduce variability. Calibrate your pipettes regularly and use proper pipetting techniques.

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): If you are using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to artificially low readings in some wells.

Q3: My negative control (untreated cells) shows low viability. What should I do?

A3: Low viability in the negative control indicates a problem with your cell culture or the assay setup itself. Consider the following:

  • Cell Health: Ensure your cells are in the exponential growth phase and are healthy at the time of seeding. Over-confluent or stressed cells will have compromised viability.

  • Contamination: Check your cell culture for any signs of microbial contamination.

  • Reagent Toxicity: The assay reagent itself, such as MTT, can be toxic to some cell lines, especially with prolonged exposure.[6][7] You may need to optimize the concentration of the reagent and the incubation time.

  • Improper Handling: Excessive exposure to light or improper storage of assay reagents can lead to degradation and inaccurate results.[8]

Q4: I am seeing higher absorbance/fluorescence in some this compound-treated wells than in the control wells. Is this possible?

A4: While counterintuitive, this can sometimes occur. Possible explanations include:

  • Compound Interference: this compound, if it is a colored compound or has reducing properties, could interfere with the assay chemistry, leading to false-positive signals.[6] It is important to run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.

  • Increased Metabolic Activity: At very low concentrations, some compounds can paradoxically stimulate cell proliferation or metabolic activity before inducing cytotoxicity at higher concentrations.

  • Precipitation of the Compound: If this compound precipitates in the culture medium, it can interfere with the optical readings of the assay.

Data Presentation

Table 1: Example of Seeding Density Optimization for a Hypothetical Cell Line (e.g., HeLa)

Seeding Density (cells/well)Viability after 48h (% of control)Standard DeviationNotes
1,00095%8%Low cell number, may not be in exponential growth.
5,000100%5%Optimal seeding density, cells are in exponential growth.
10,00085%10%Cells may be approaching confluency, leading to reduced proliferation.
20,00070%12%Over-confluent, leading to contact inhibition and cell death.

Table 2: Comparison of IC50 Values from Different Cytotoxicity Assays for a Hypothetical Compound

Assay TypeMeasured EndpointHypothetical IC50 (µM)
MTTMitochondrial Activity50
XTTMitochondrial Activity65
AlamarBlueCellular Respiration55
Trypan BlueMembrane Integrity80

Experimental Protocols

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prep_this compound Prepare this compound Dilutions incubate_24h->prep_this compound add_this compound Add this compound to Wells prep_this compound->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for a standard MTT cytotoxicity assay.

troubleshooting_workflow cluster_investigation Initial Checks cluster_replicate_issues Replicate Variability Solutions cluster_control_issues Control Issue Solutions cluster_ic50_issues IC50 Variability Solutions start Inconsistent Results Observed check_replicates High Replicate Variability? start->check_replicates check_controls Issues with Controls? check_replicates->check_controls No pipetting Review Pipetting Technique check_replicates->pipetting Yes cell_health Check Cell Health & Passage Number check_controls->cell_health Yes seeding_density Optimize & Standardize Seeding Density check_controls->seeding_density No cell_suspension Ensure Homogeneous Cell Suspension pipetting->cell_suspension edge_effects Address Edge Effects cell_suspension->edge_effects edge_effects->check_controls contamination Screen for Contamination cell_health->contamination reagent_toxicity Optimize Reagent Concentration/Incubation contamination->reagent_toxicity reagent_toxicity->seeding_density assay_choice Consider Alternative Assay Methods seeding_density->assay_choice protocol_consistency Ensure Strict Protocol Adherence assay_choice->protocol_consistency end Consistent Results protocol_consistency->end

Caption: A logical workflow for troubleshooting inconsistent results.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound death_receptors Death Receptors (e.g., Fas, TNFR) This compound->death_receptors mitochondria Mitochondrial Stress This compound->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized diagram of apoptotic signaling pathways.

References

Optimizing Repandiol Dosage for In Vivo Animal Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding in-vivo applications and established dosages for Repandiol is limited in publicly available scientific literature. This compound is identified as a cytotoxic diepoxide isolated from Hydnum repandum and H. repandum var. album mushrooms, with potent cytotoxic activity demonstrated against various tumor cells in vitro[1][2]. This guide provides a framework and general principles for researchers to systematically determine an optimal and safe dosage of this compound for in vivo animal studies, based on standard preclinical research methodologies.

Frequently Asked Questions (FAQs)

Q1: I cannot find a recommended in vivo starting dose for this compound. Where should I begin?

A1: Given the lack of established in vivo data for this compound, a dose-finding study, also known as a dose-range finding or dose-escalation study, is the critical first step. This involves administering a wide range of doses to a small number of animals to identify a dose that is tolerated and to determine the maximum tolerated dose (MTD). The initial doses for such a study are typically extrapolated from in vitro cytotoxicity data (e.g., IC50 values), starting at a much lower concentration.

Q2: How do I select the appropriate animal model for this compound studies?

A2: The choice of animal model will depend on your research question. For initial toxicity and pharmacokinetic studies, common rodent models such as mice (e.g., C57BL/6, Balb/c) or rats (e.g., Sprague-Dawley, Wistar) are often used. If you are investigating the anti-tumor effects of this compound, you would typically use immunocompromised mice (e.g., nude or SCID mice) with xenografted human tumor cells that have shown sensitivity to this compound in vitro.

Q3: What is the best way to formulate this compound for in vivo administration?

A3: The formulation of this compound will depend on its physicochemical properties, particularly its solubility. Since this compound is an organic molecule, it may have poor aqueous solubility. It is crucial to develop a vehicle that can safely and effectively deliver the compound. Common strategies for formulating poorly soluble compounds for in vivo studies include:

  • Aqueous Solutions: If soluble in water, sterile physiological saline or phosphate-buffered saline (PBS) is ideal.

  • Co-solvent Systems: A mixture of a solvent like DMSO with an oil (e.g., corn oil) or other excipients can be used. It is critical to ensure the final concentration of the solvent (e.g., DMSO) is low (typically <5%) and well-tolerated by the animals. A vehicle-only control group is essential.

  • Suspensions: If the compound is not soluble, it can be administered as a suspension. This requires careful preparation to ensure a uniform particle size and may involve the use of suspending agents.

  • Specialized Formulations: For more advanced studies, liposomes or nanoparticles can be used to improve solubility and delivery.

Q4: What are the potential side effects of this compound in animals, and how should I monitor for them?

A4: As a cytotoxic agent, this compound may cause a range of side effects. Close monitoring of the animals is essential, especially during dose-finding studies. Key parameters to monitor include:

  • General Health: Changes in body weight, food and water intake, activity levels, and overall appearance (e.g., ruffled fur, hunched posture).

  • Clinical Signs of Toxicity: Observe for any signs of distress, such as lethargy, labored breathing, or neurological changes.

  • Hematological and Biochemical Analysis: At the end of the study, or if humane endpoints are reached, blood samples should be collected to assess for changes in blood cell counts and markers of liver and kidney function.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in the formulation upon storage or administration. Poor solubility of this compound in the chosen vehicle.- Increase the proportion of the co-solvent (while staying within tolerated limits).- Try a different vehicle system (e.g., a different oil or a suspension).- Prepare the formulation fresh before each administration.
High mortality or severe adverse effects in animals at the initial doses. The starting dose was too high.- Immediately stop the study and reassess the starting dose. It should be significantly lower.- Review the in vitro cytotoxicity data and the method used for dose extrapolation.
No observable effect at the highest administered dose. - The doses are too low.- Poor bioavailability of the compound.- The chosen animal model is not responsive.- If no toxicity was observed, a higher dose range can be explored.- Investigate the pharmacokinetics of this compound to understand its absorption, distribution, metabolism, and excretion (ADME).- Re-evaluate the in vitro data to ensure the cell lines used are relevant to the in vivo model.
High variability in animal responses within the same dose group. - Inconsistent formulation or administration.- Animal-to-animal variation.- Ensure the formulation is homogenous and that the administration technique is consistent (e.g., accurate volume, same time of day).- Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound
  • Objective: To determine the maximum tolerated dose (MTD) of this compound.

  • Animals: Select a suitable rodent model (e.g., 6-8 week old C57BL/6 mice). Use a small number of animals per group (n=3-5).

  • Dose Selection: Based on in vitro IC50 data, select a starting dose (e.g., 1 mg/kg) and a range of escalating doses (e.g., 5, 10, 25, 50, 100 mg/kg). Include a vehicle-only control group.

  • Formulation: Prepare this compound in a suitable vehicle as determined by solubility studies.

  • Administration: Administer this compound via the intended route (e.g., intraperitoneal injection, oral gavage).

  • Monitoring:

    • Record body weight and clinical observations daily for 14 days.

    • Note any signs of toxicity.

    • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

  • Data Analysis: Plot body weight changes over time for each dose group. Record the incidence of adverse effects.

Protocol 2: Pharmacokinetic (PK) Study of this compound
  • Objective: To determine the pharmacokinetic profile of this compound.

  • Animals: Use a cannulated rodent model to facilitate serial blood sampling.

  • Dose Selection: Administer a single, well-tolerated dose of this compound determined from the dose-range finding study.

  • Administration: Administer this compound intravenously (IV) to determine clearance and volume of distribution, and via the intended therapeutic route (e.g., oral) to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Analysis: Process blood to plasma or serum and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Quantitative Data Summary

The following tables are templates for researchers to populate with their experimental data.

Table 1: Example Structure for Dose-Range Finding Study Data

Dose Group (mg/kg)nMean Body Weight Change (%) at Day 14Morbidity/MortalityClinical Observations
Vehicle Control5
15
55
105
255
505
1005

Table 2: Example Structure for Pharmacokinetic Parameters

ParameterIV AdministrationOral Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
Half-life (hr)
Bioavailability (%) N/A

Visualizations

experimental_workflow cluster_preliminary Preliminary Steps cluster_invivo In Vivo Studies invitro In Vitro Cytotoxicity (e.g., IC50 determination) dose_finding Dose-Range Finding (MTD Determination) invitro->dose_finding Extrapolate starting dose solubility Solubility & Formulation Development solubility->dose_finding pk_study Pharmacokinetic (PK) Study dose_finding->pk_study Select tolerated dose efficacy_study Efficacy Study (e.g., Tumor Model) dose_finding->efficacy_study Select therapeutic dose(s) pk_study->efficacy_study Inform dosing regimen

Workflow for Establishing an In Vivo Dosing Regimen for a Novel Compound.

signaling_pathway This compound This compound (Diepoxide Compound) DNA Cellular DNA This compound->DNA interacts with DNA_damage DNA Adducts/ Cross-links DNA->DNA_damage ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest

Hypothetical Signaling Pathway for a Cytotoxic Diepoxide like this compound.

References

Technical Support Center: Repandiol Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Repandiol to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

Storage ConditionTemperatureLightAtmosphereForm
Short-term (≤ 1 month) 2-8°CProtected from lightInert gas (e.g., Argon, Nitrogen)Solid or in a suitable anhydrous solvent
Long-term (> 1 month) -20°C or -80°CProtected from lightInert gas (e.g., Argon, Nitrogen)Solid

Note: this compound is a cytotoxic compound and should be handled in accordance with all applicable safety guidelines.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, which includes two epoxide rings and a conjugated diyne system, the primary degradation pathways for this compound are:

  • Hydrolysis: The epoxide rings are susceptible to opening in the presence of water, which can be catalyzed by acidic or basic conditions. This will lead to the formation of diol impurities.

  • Oxidation: The conjugated diyne system is prone to oxidation, which can be initiated by exposure to air (oxygen) and light. This can lead to the formation of various oxidation products and potential polymerization.

  • Polymerization: The diyne moiety can undergo cross-linking and polymerization, especially at elevated temperatures or upon exposure to light.

Q3: Which solvents are recommended for dissolving this compound for experimental use?

A3: Anhydrous solvents are highly recommended to minimize the risk of hydrolysis. Suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

It is crucial to use high-purity, anhydrous grade solvents and to prepare solutions fresh for each experiment.

Q4: How can I detect and quantify this compound degradation?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. The conjugated diyne system in this compound should provide a strong UV chromophore. To quantify the loss of this compound and the appearance of degradation products, a method capable of separating the parent compound from its potential degradation products (e.g., diols from hydrolysis) is necessary.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound.

Problem 1: Loss of potency or unexpected experimental results.

This could be due to the degradation of this compound.

Start Unexpected Results/ Loss of Potency CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckSolvent Examine Solvent (Anhydrous? Purity?) CheckStorage->CheckSolvent AnalyzeSample Analyze Sample by HPLC CheckSolvent->AnalyzeSample DegradationConfirmed Degradation Confirmed AnalyzeSample->DegradationConfirmed Degradants Present NoDegradation No Degradation Detected AnalyzeSample->NoDegradation Only this compound Peak ReviewProtocol Review Experimental Protocol DegradationConfirmed->ReviewProtocol NoDegradation->ReviewProtocol cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (80°C, solid & solution) Prep->Thermal Photo Photodegradation (ICH Q1B guidelines) Prep->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze by HPLC-UV Sampling->HPLC Data Evaluate Data (Peak Purity, Mass Balance) HPLC->Data This compound This compound (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol MonoDiol Mono-hydrolyzed Product One epoxide ring opened This compound->MonoDiol H₂O / H⁺ or OH⁻ DiDiol Di-hydrolyzed Product Both epoxide rings opened MonoDiol->DiDiol H₂O / H⁺ or OH⁻

Navigating Batch-to-Batch Variability in Repandiol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the synthesis of Repandiol, a potent cytotoxic diepoxide, achieving consistent results across different batches is a critical challenge. This technical support center provides a comprehensive resource to troubleshoot common issues encountered during its synthesis, focusing on maximizing yield, ensuring purity, and improving reproducibility.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, ((2R, 3R, 8R, 9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol), providing potential causes and actionable solutions.

Question 1: My this compound yield is consistently lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors throughout the multi-step process. A systematic approach to identifying the root cause is essential.

Potential Causes and Solutions:

  • Incomplete Reactions: The coupling and epoxidation steps are critical. Ensure complete conversion by monitoring the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider the quality of your reagents and the inertness of your atmosphere.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Ensure precise control of these parameters as specified in the protocol. Small deviations can lead to the formation of side products and a lower yield of the desired product.

  • Reagent Quality: The purity of starting materials, especially the chiral building blocks and the epoxidation catalyst, is paramount. Use freshly purified reagents and ensure solvents are anhydrous.

  • Losses During Work-up and Purification: this compound is a polar molecule, and significant losses can occur during aqueous work-ups and chromatographic purification. Minimize the number of extraction steps and optimize your chromatography conditions.

Troubleshooting Workflow for Low Yield:

start Low this compound Yield check_tlc Monitor Reaction by TLC start->check_tlc incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn reagent_quality Check Reagent Purity & Solvent Anhydrousness incomplete_rxn->reagent_quality Yes workup_loss Evaluate Work-up & Purification incomplete_rxn->workup_loss No optimize_conditions Optimize Reaction Time/Temperature reagent_quality->optimize_conditions end Improved Yield optimize_conditions->end column_opt Optimize Chromatography workup_loss->column_opt column_opt->end

Caption: Troubleshooting flowchart for addressing low this compound yield.

Question 2: I am observing significant batch-to-batch variability in the purity of my final this compound product. What are the common impurities and how can I minimize them?

Answer:

Variations in purity often point to inconsistent reaction conditions or incomplete purification. Identifying the nature of the impurities is the first step towards mitigating them.

Common Impurities and Mitigation Strategies:

  • Diastereomers: The stereochemistry of the four chiral centers in this compound is critical. Incomplete stereocontrol during the epoxidation steps can lead to the formation of diastereomers, which can be difficult to separate.

    • Solution: Ensure the use of a high-quality chiral catalyst for the asymmetric epoxidation. Monitor the diastereomeric ratio using chiral HPLC or NMR analysis of the crude product.

  • Over-oxidation or Side-Reaction Products: The diyne and epoxide functionalities are susceptible to side reactions. Over-oxidation can lead to the formation of unwanted byproducts.

    • Solution: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Use of radical scavengers might be beneficial in some cases.

  • Residual Solvents and Reagents: Incomplete removal of solvents or unreacted reagents can compromise the purity of the final product.

    • Solution: Employ high-vacuum drying and ensure efficient removal of all volatile components. Recrystallization, if a suitable solvent system is found, can be an effective final purification step.

Table 1: Common Impurities in this compound Synthesis and their Identification

Impurity TypePotential StructureAnalytical Identification MethodMitigation Strategy
DiastereomersEpimers at C2, C3, C8, or C9Chiral HPLC, High-resolution NMRUse of high-purity chiral catalyst, optimization of epoxidation conditions.
Mono-epoxidesIncomplete epoxidation productLC-MS, NMRIncrease reaction time or temperature of epoxidation, check oxidant stoichiometry.
Ring-opened diolsHydrolysis of epoxidesLC-MS, IR (broad O-H stretch)Anhydrous reaction conditions, careful work-up to avoid acidic conditions.
Unreacted starting diolIncomplete reactionTLC, LC-MSDrive the initial coupling reaction to completion.

Question 3: The stereochemical outcome of the epoxidation steps seems inconsistent between batches. How can I ensure the correct stereochemistry?

Answer:

Achieving the desired (2R, 3R, 8R, 9R) stereochemistry is arguably the most challenging aspect of this compound synthesis. The Sharpless asymmetric epoxidation is a likely method employed for this transformation.

Key Factors Influencing Stereoselectivity:

  • Catalyst Integrity: The chiral ligand (e.g., diethyl tartrate) and the titanium isopropoxide must be of high purity. The catalyst complex should be prepared in situ under strictly anhydrous and inert conditions.

  • Substrate Purity: The precursor diol must be pure, as impurities can interfere with the catalyst-substrate interaction.

  • Temperature Control: The epoxidation reaction is typically carried out at low temperatures to enhance enantioselectivity. Precise and consistent temperature control is critical.

  • Molecular Sieves: The presence of activated molecular sieves is crucial to remove any traces of water that can deactivate the catalyst and lower the enantioselectivity.

Experimental Protocol: Sharpless Asymmetric Epoxidation (Illustrative)

This protocol is a generalized procedure based on the Sharpless epoxidation and should be adapted based on the specific substrate and scale.

  • Catalyst Preparation:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add dry dichloromethane (CH₂Cl₂) and cool to -20 °C.

    • Add titanium(IV) isopropoxide (1.0 eq) followed by the dropwise addition of a solution of L-(+)-diethyl tartrate (1.2 eq) in dry CH₂Cl₂.

    • Stir the mixture at -20 °C for 30 minutes to form the chiral catalyst complex.

  • Epoxidation Reaction:

    • Add activated 4Å molecular sieves to the catalyst mixture.

    • Add a solution of the diol precursor in dry CH₂Cl₂ to the catalyst mixture at -20 °C.

    • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.2 eq) dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.

    • Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction at low temperature by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through a pad of celite to remove titanium salts.

    • Extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Signaling Pathway of Stereocontrol in Sharpless Epoxidation:

cluster_catalyst Catalyst Complex Formation cluster_reaction Epoxidation Ti_iPr Ti(O-iPr)4 Catalyst Chiral Titanium-Tartrate Complex Ti_iPr->Catalyst DET L-(+)-Diethyl Tartrate DET->Catalyst Transition_State Substrate-Catalyst-Oxidant Transition State Catalyst->Transition_State Diol Substrate (Diol) Diol->Transition_State TBHP Oxidant (TBHP) TBHP->Transition_State Epoxide This compound Precursor (Correct Stereoisomer) Transition_State->Epoxide Stereoselective Oxygen Transfer

Caption: Logical flow of stereochemical control in the Sharpless epoxidation.

Concluding Remarks

Addressing batch-to-batch variability in this compound synthesis requires a meticulous and systematic approach. By carefully controlling reaction parameters, ensuring the quality of all materials, and implementing robust analytical monitoring, researchers can achieve more consistent and reliable outcomes. This guide serves as a foundational resource to aid in the troubleshooting process, ultimately facilitating the successful and reproducible synthesis of this important molecule.

Technical Support Center: Refinement of Repandiol Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of Repandiol using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound and similar natural products.

Question Possible Causes Recommended Solutions
Why am I seeing poor resolution or overlapping peaks? 1. Inappropriate mobile phase composition. 2. Incorrect column selection (e.g., wrong stationary phase). 3. Gradient slope is too steep. 4. Column is overloaded with sample.[1]1. Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water.[2] 2. Use a high-resolution column (e.g., smaller particle size) or a different stationary phase (e.g., C18, C8, Phenyl-Hexyl). 3. Decrease the gradient slope to improve the separation of closely eluting compounds. 4. Reduce the injection volume or the concentration of the sample.
Why do my peaks for this compound show significant tailing? 1. Presence of active sites on the silica backbone of the column interacting with the analyte. 2. pH of the mobile phase is unsuitable for the analyte. 3. Column contamination or degradation.[1] 4. Sample overload.1. Use a high-purity, end-capped column. 2. Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid (0.05-0.1%), to improve peak shape.[3] 3. Clean the column according to the manufacturer's instructions or replace it if it's old.[4] 4. Inject a smaller amount of the sample.
What is causing the ghost peaks in my chromatogram? 1. Contaminants in the mobile phase or solvents.[5] 2. Carryover from a previous injection. 3. Degradation of the sample in the autosampler. 4. Air bubbles in the detector.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter and degas all solvents before use. 2. Run a blank gradient (injecting only the mobile phase) to wash the column and injector. 3. Ensure the sample is stable in the injection solvent. Consider cooling the autosampler if available. 4. Purge the detector and ensure all connections are tight.
Why are my retention times shifting between runs? 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks, leading to an inconsistent flow rate. 4. Column aging or equilibration issues.1. Prepare mobile phases carefully and consistently. Use a precise weighing balance and volumetric flasks. 2. Use a column oven to maintain a constant temperature. 3. Check the system for leaks and perform regular pump maintenance. 4. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.
Why is the system backpressure unexpectedly high? 1. Blockage in the system (e.g., guard column, column frit, tubing).[4] 2. Particulate matter from the sample. 3. Mobile phase precipitation. 4. Incorrectly high flow rate.1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the guard column or filter if necessary. Try back-flushing the column.[4] 2. Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[6] 3. Ensure buffer salts are fully dissolved and compatible with the organic solvent concentration. 4. Verify that the flow rate is appropriate for the column dimensions and particle size.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound purification? A1: For a diterpene diepoxide like this compound, a reversed-phase (RP) C18 column is the most common and effective choice.[2] These columns provide excellent separation for moderately polar to nonpolar compounds. For higher resolution, consider columns with smaller particle sizes (e.g., < 5 µm) or different selectivities like a Phenyl-Hexyl or a C8 column.

Q2: How should I prepare my crude mushroom extract for HPLC injection? A2: Crude extracts should be defatted and partially purified before injection to prolong column life. A typical procedure involves:

  • Performing a solvent extraction (e.g., with methanol or ethyl acetate).

  • Concentrating the extract in vacuo.

  • Re-dissolving the residue in a suitable solvent and passing it through a solid-phase extraction (SPE) cartridge to remove highly polar or nonpolar impurities.[3]

  • Finally, filtering the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

Q3: What detection wavelength should I use for this compound? A3: this compound's structure contains a conjugated diacetylene system. While specific UV absorption maxima for this compound are not widely published, similar polyacetylene compounds are often detected at lower UV wavelengths, typically between 210 nm and 240 nm. It is recommended to run a photodiode array (PDA) scan on a semi-purified sample to determine the optimal detection wavelength.

Q4: Can I use an isocratic method for this compound purification? A4: An isocratic method (constant mobile phase composition) can be used for the final purification step if the sample is already relatively clean. However, for purifying this compound from a complex crude extract, a gradient method (where the mobile phase composition changes over time) is highly recommended.[3] A gradient allows for the elution of a wide range of compounds with varying polarities and helps to sharpen peaks.

Q5: How can I confirm the purity of my collected fractions? A5: After collecting fractions from the preparative HPLC, you should re-analyze a small aliquot of each fraction using an analytical HPLC method. This will allow you to assess the purity of each peak. Fractions that meet the desired purity level can then be pooled. For absolute confirmation of identity, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used.[7][8]

Q6: What are the signs of this compound degradation during the purification process? A6: this compound contains epoxide rings, which can be sensitive to strong acidic or basic conditions.[9][10] Signs of degradation during HPLC analysis would include the appearance of new, unexpected peaks, often with a corresponding decrease in the area of the main this compound peak over time. To minimize degradation, use a mobile phase with a pH close to neutral (if compatible with the column) and avoid prolonged storage of samples in the autosampler.[11][12]

Experimental Protocols & Data

Protocol 1: Analytical RP-HPLC Method Development for this compound

This protocol outlines a general procedure for developing an analytical method to separate this compound from other components in a partially purified extract.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Photodiode Array (PDA) detector, scanning from 200-400 nm; extract chromatogram at the optimal wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve filtered, semi-purified extract in 50:50 Water:Acetonitrile to a concentration of ~1 mg/mL.

  • Gradient Program: Start with a shallow gradient to screen for compounds, then optimize for resolution around the this compound peak.

Table 1: Example Gradient Optimization Data

Gradient Program (Time, %B)This compound Retention Time (min)Resolution (from nearest impurity)Peak Tailing Factor
0-20 min, 30-90% B12.51.41.6
0-30 min, 40-70% B18.22.11.2
0-15 min, 50-65% B10.12.51.1

Note: This table contains representative data to illustrate the optimization process.

Protocol 2: Semi-Preparative HPLC Purification of this compound

This protocol is for scaling up the analytical method to isolate milligram quantities of this compound.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5-10 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 4.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detector set to the optimal wavelength determined previously.

  • Injection Volume: 500 µL - 1 mL.

  • Sample Preparation: Dissolve ~50 mg of the partially purified extract in a minimal volume of mobile phase. Ensure it is fully dissolved.

  • Gradient Program: Adapt the optimized analytical gradient to the semi-preparative scale, ensuring linear velocity is maintained.

  • Fraction Collection: Collect fractions based on the elution of the target peak, either manually or using an automated fraction collector.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product s1 Crude Mushroom Material (Hydnum repandum) s2 Solvent Extraction (e.g., Methanol) s1->s2 s3 Concentration & Defatting s2->s3 s4 Solid-Phase Extraction (SPE) Cleanup s3->s4 s5 Filtration (0.22 µm) s4->s5 h1 Analytical HPLC Method Development s5->h1 Inject for Method Dev. h2 Semi-Preparative HPLC Scale-up & Fraction Collection s5->h2 Inject for Purification h1->h2 a1 Purity Analysis of Fractions (Analytical HPLC) h2->a1 Collected Fractions a2 Pooling of Pure Fractions a1->a2 a3 Solvent Evaporation a2->a3 a4 Structural Confirmation (MS, NMR) a2->a4 a5 Pure this compound (>95%) a3->a5

Caption: Workflow for the extraction and HPLC purification of this compound.

Representative Signaling Pathway for Cytotoxic Compounds

This compound has been shown to have potent cytotoxic activity against various tumor cells.[7][8] While its exact mechanism is not fully elucidated, many cytotoxic natural products induce apoptosis (programmed cell death). The diagram below illustrates a generalized apoptotic signaling pathway that could be triggered by such a compound.

G cluster_stimulus Initiation cluster_pathway Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase rep This compound (Cytotoxic Stress) bcl2 Bcl-2 Family (Bax, Bak activation) rep->bcl2 Induces mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytc Cytochrome c Release mito->cytc apop Apoptosome Assembly cytc->apop apaf Apaf-1 apaf->apop actcas9 Activated Caspase-9 apop->actcas9 cas9 Pro-Caspase-9 cas9->apop cas3 Pro-Caspase-3 actcas9->cas3 Activates actcas3 Activated Caspase-3 cas3->actcas3 death Substrate Cleavage & Cell Death actcas3->death

Caption: Generalized intrinsic apoptosis pathway induced by cytotoxic stress.

References

Minimizing off-target effects of Repandiol in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Repandiol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a diepoxide compound known to exhibit potent cytotoxic activity against various tumor cell lines.[1][2] Its primary on-target mechanism is believed to be the alkylation of macromolecules, leading to the inhibition of DNA replication and induction of apoptosis in rapidly dividing cells.

Q2: What are the potential off-target effects of this compound?

A2: As a reactive diepoxide, this compound can non-specifically alkylate various cellular nucleophiles, including proteins and lipids. This can lead to off-target effects such as enzyme inhibition, disruption of signaling pathways unrelated to its primary cytotoxic mechanism, and general cellular stress responses.[3] It is crucial to differentiate these off-target effects from the intended on-target cytotoxicity.

Q3: How can I distinguish between on-target and off-target cytotoxicity?

A3: On-target cytotoxicity is typically characterized by a specific cellular phenotype, such as apoptosis or cell cycle arrest at a particular phase, and occurs at lower concentrations of the compound. Off-target cytotoxicity often manifests as general cellular necrosis or other stress responses and usually requires higher concentrations. Comparing the dose-response curves for specific markers of the on-target effect versus general viability readouts can help distinguish between the two.

Q4: What is a suitable concentration range for using this compound in cell-based assays?

A4: The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point, a concentration range of 10 nM to 100 µM can be tested. Most on-target effects should be observable in the lower end of this range.

Troubleshooting Guides

Issue 1: High background cytotoxicity or inconsistent results.
  • Possible Cause: this compound may be unstable in your cell culture medium or reacting with components of the medium, leading to inconsistent active concentrations and non-specific cytotoxicity.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute it in the culture medium immediately before use.

    • Serum Concentration: Test the effect of different serum concentrations in your culture medium. Serum proteins can bind to and sequester reactive compounds, potentially reducing non-specific effects.

    • Incubation Time: Optimize the incubation time. Shorter incubation times may be sufficient to observe the on-target effect while minimizing off-target cytotoxicity that develops over longer exposures.

    • Control Experiments: Include appropriate vehicle controls (e.g., DMSO at the same final concentration) and positive controls for cytotoxicity.

Issue 2: Observed cellular effect does not align with the expected on-target pathway.
  • Possible Cause: The observed effect might be an off-target response. For example, you might observe a general stress response instead of a specific apoptotic pathway activation.

  • Troubleshooting Steps:

    • Concentration Titration: Perform a careful concentration titration and analyze multiple endpoints. The on-target effect should have a more potent IC50 than off-target effects.

    • Specific Pathway Inhibitors: Use inhibitors of known off-target pathways to see if the observed effect is diminished. For example, if you suspect an oxidative stress response, test the effect of an antioxidant.

    • Orthogonal Assays: Use multiple, independent assays to measure the same biological endpoint. For example, to confirm apoptosis, use both a caspase activity assay and a DNA fragmentation assay.

    • Knockout/Knockdown Models: If the specific molecular target of this compound is known or hypothesized, use cell lines where the target is knocked out or knocked down to validate that the observed effect is target-dependent.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines

Cell LineOn-Target Effect (Apoptosis Induction, IC50)Off-Target Effect (General Cytotoxicity, IC50)Therapeutic Window (Off-Target IC50 / On-Target IC50)
HeLa50 nM5 µM100
A549100 nM10 µM100
MCF-775 nM8 µM107
Jurkat25 nM2 µM80

Table 2: Example Data from a Dose-Response Experiment in HeLa Cells

This compound Concentration% Apoptotic Cells (On-Target)% Cell Viability (General)
1 nM5%98%
10 nM20%95%
50 nM50%90%
100 nM75%85%
1 µM95%70%
10 µM98%40%
100 µM100%5%

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Addition: Prepare a serial dilution of this compound in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[4]

  • Measurement: Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.[5]

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
  • Cell Treatment: Seed and treat cells with different concentrations of this compound in a 96-well plate as described in Protocol 1.

  • Reagent Addition: After the desired incubation period, add a luminogenic caspase-3/7 substrate to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay) to determine the specific caspase activity.

Visualizations

OnTarget_vs_OffTarget cluster_this compound This compound cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Effects This compound This compound DNA DNA This compound->DNA Alkylation Proteins Cellular Proteins This compound->Proteins Non-specific Alkylation Replication_Inhibition Replication Inhibition DNA->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Enzyme_Inhibition Enzyme Inhibition Proteins->Enzyme_Inhibition Stress_Response Stress Response Enzyme_Inhibition->Stress_Response

Caption: On-target vs. off-target pathways of this compound.

Experimental_Workflow Start Start: Hypothesis Dose_Response 1. Dose-Response Curve (Determine IC50) Start->Dose_Response On_Target_Assay 2. On-Target Assay (e.g., Apoptosis) Dose_Response->On_Target_Assay Off_Target_Assay 3. Off-Target Assay (e.g., General Viability) Dose_Response->Off_Target_Assay Data_Analysis 4. Data Analysis (Compare IC50s) On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Conclusion Conclusion: Determine Therapeutic Window Data_Analysis->Conclusion

Caption: Workflow for differentiating on-target and off-target effects.

Troubleshooting_Logic Start High background cytotoxicity? Cause1 Possible Cause: Compound Instability Start->Cause1 Yes Start2 Unexpected cellular effect? Start->Start2 No Solution1 Solution: - Prepare fresh solutions - Optimize serum/incubation Cause1->Solution1 Cause2 Possible Cause: Off-Target Effect Start2->Cause2 Yes Solution2 Solution: - Concentration titration - Orthogonal assays - Pathway inhibitors Cause2->Solution2

Caption: Troubleshooting logic for common issues with this compound assays.

References

Technical Support Center: Enhancing the Bioavailability of Repandiol for In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Repandiol. Given the limited specific data on this compound's pharmacokinetics, this guide draws upon established principles and techniques for improving the bioavailability of poorly soluble compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, offering step-by-step guidance to identify and resolve them.

Issue 1: Low or Undetectable Plasma Concentrations of this compound Post-Oral Administration

Possible Causes:

  • Poor aqueous solubility of this compound.

  • Low dissolution rate in the gastrointestinal (GI) tract.

  • High first-pass metabolism in the liver or gut wall.[1]

  • Insufficient absorption across the intestinal membrane.[1]

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract environment.

    • Assess its LogP value to understand its lipophilicity.

  • Enhance Solubility and Dissolution:

    • Particle Size Reduction: Employ techniques like micronization or nanonization to increase the surface area for dissolution.[2][3][4][5]

    • Formulation Strategies:

      • Co-solvents: Prepare a solution of this compound in a mixture of a biocompatible organic solvent (e.g., ethanol, propylene glycol) and water.[6]

      • Surfactant-based systems: Formulate this compound with non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to improve wetting and form micelles.[3][7]

      • Lipid-based formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve solubilization and lymphatic uptake, potentially bypassing first-pass metabolism.[8]

      • Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., PVP, PEG) to enhance its dissolution rate.[2][7][9]

  • Re-evaluate In Vivo Protocol:

    • Ensure the dosing vehicle is appropriate and does not cause precipitation of this compound upon administration.

    • Consider the use of permeation enhancers if poor membrane permeability is suspected, though this should be approached with caution due to potential toxicity.

Issue 2: High Inter-Individual Variability in Plasma Concentrations

Possible Causes:

  • Inconsistent dissolution of the formulation in the GI tract of different animals.

  • Variability in gastric emptying times and intestinal transit.

  • Genetic polymorphisms in metabolic enzymes or transporters among the animal population.

  • Food effects: presence or absence of food can significantly alter drug absorption.[10]

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Ensure a consistent fasting period for all animals before dosing.

    • Administer a precise and consistent volume of the formulation.

    • Use a homogenous and stable formulation.

  • Optimize Formulation for Robustness:

    • Develop a formulation that is less dependent on GI conditions. For example, a SEDDS can form a fine emulsion upon contact with GI fluids, leading to more consistent absorption.[8]

    • For solid formulations, ensure uniform particle size distribution.

  • Consider the Animal Model:

    • Be aware of the physiological differences between the chosen animal model and humans, which can affect drug absorption and metabolism.[11]

    • If feasible, use a more standardized and well-characterized animal strain.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the bioavailability of this compound?

A1: The first step is to thoroughly characterize the physicochemical properties of this compound, particularly its aqueous solubility and permeability. This information will help classify it according to the Biopharmaceutics Classification System (BCS) and guide the selection of the most appropriate bioavailability enhancement strategy.[8] For a compound like this compound, which is likely to be poorly soluble, initial efforts should focus on improving its dissolution rate.

Q2: What are the most common formulation approaches for poorly soluble compounds like this compound?

A2: Common and effective approaches include:

  • Lipid-based formulations (e.g., SEDDS, nanoemulsions): These are often effective for lipophilic drugs and can enhance lymphatic absorption.[8]

  • Solid dispersions: By dispersing the drug in a hydrophilic carrier, the dissolution rate can be significantly increased.[2][7][9]

  • Nanosuspensions: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.[4]

Q3: How do I choose the right animal model for my in vivo bioavailability studies?

A3: The choice of animal model depends on several factors, including the specific research question, the metabolic pathways of the drug, and practical considerations like cost and handling. Beagle dogs are frequently used for oral formulation evaluation due to their physiological similarities to humans in some aspects.[11] However, for initial screening, rodent models are more common. It is crucial to understand the gastrointestinal physiology of the chosen model.

Q4: Are there any safety considerations when using bioavailability-enhancing excipients?

A4: Yes, it is critical to use pharmaceutical-grade excipients when possible and to be aware of their potential toxicity.[12] Some surfactants and co-solvents can cause GI irritation or other adverse effects, especially at high concentrations. Always consult toxicity data for any excipient used and include appropriate control groups in your animal studies.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent/VehicleSolubility (µg/mL)
Water (pH 7.4)< 1
0.1 N HCl (pH 1.2)< 1
Phosphate Buffer (pH 6.8)< 1
Ethanol500
Propylene Glycol350
20% Solutol® HS 15 in Water150
10% Tween® 80 in Water100

Table 2: Hypothetical Comparative Bioavailability of this compound Formulations in a Rat Model

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension10152.090100
Micronized Suspension10451.5270300
Solid Dispersion (1:5 this compound:PVP K30)101201.09001000
SEDDS102500.518002000

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in a suitable volatile solvent, such as a 1:1 mixture of dichloromethane and methanol.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the inside of the flask.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, gently mill it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC, respectively.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to standard chow and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion reconstituted in water) at the desired concentration.

  • Dosing: Administer the formulation to the rats via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Store the plasma samples at -80°C until analysis. Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis & Evaluation phys_char Physicochemical Characterization form_select Select Enhancement Strategy phys_char->form_select form_prep Prepare Formulations (e.g., SEDDS, SD) form_select->form_prep dosing Oral Dosing form_prep->dosing animal_model Select Animal Model animal_model->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis eval Evaluate Bioavailability pk_analysis->eval decision_tree start Start: Low Bioavailability of this compound solubility Is it solubility-limited? start->solubility permeability Is it permeability-limited? solubility->permeability Yes sol_strat Solubility Enhancement - Micronization - Solid Dispersion - Lipid Formulation solubility->sol_strat No re_eval Re-evaluate cause: - Metabolism? - Efflux? solubility:e->re_eval:w Unsure perm_strat Permeability Enhancement - Use of Permeation Enhancers (Caution Required) permeability->perm_strat No both_strat Combined Approach - Nanosuspension - Lipid-based systems (SEDDS) permeability->both_strat Yes

References

Strategies to reduce Repandiol-induced toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Repandiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced toxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a cytotoxic diepoxide isolated from the mushrooms Hydnum repandum and H. repandum var. album.[1][2] Its chemical structure is (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2] While it displays potent cytotoxic activity against various tumor cells, its precise mechanism of action is not fully elucidated in the available literature.[1][2] As a diepoxide, it is plausible that this compound acts as an alkylating agent, inducing cytotoxicity through mechanisms such as DNA interstrand cross-linking.

Q2: I am observing significant toxicity in my normal (non-cancerous) cell lines when treated with this compound. Is this expected?

Yes, it is possible to observe cytotoxicity in normal cells. Many cytotoxic agents, including those with potent anti-tumor activity, can affect normal, healthy cells, particularly those that are rapidly dividing.[3] The selectivity of a cytotoxic compound for cancer cells over normal cells is a critical factor in its therapeutic potential. If you are observing high toxicity in normal cells, it may be necessary to optimize your experimental conditions or explore strategies to enhance selectivity.

Q3: What are some general strategies to reduce the toxicity of cytotoxic drugs like this compound in normal cells?

Several strategies can be employed to mitigate the off-target toxicity of cytotoxic agents. These can be broadly categorized as:

  • Dose and Exposure Optimization: Reducing the concentration of the drug and the duration of exposure to the minimum effective levels can help minimize toxicity in normal cells.[4]

  • Use of Chemoprotectants: Co-administration of agents that protect normal cells from the toxic effects of the cytotoxic drug. Examples of chemoprotectants used in clinical and research settings include amifostine, mesna, and dexrazoxone.[3]

  • Targeted Delivery Systems: Encapsulating the drug in a delivery vehicle (e.g., liposomes, nanoparticles) that is targeted to cancer cells can reduce systemic exposure and toxicity to normal tissues.

  • Modulation of Cellular Pathways: Targeting specific cellular signaling pathways that are differentially regulated in normal versus cancer cells can offer a window for selective protection.

Troubleshooting Guides

Issue 1: High Levels of Apoptosis in Normal Cells

Symptoms:

  • High percentage of Annexin V-positive cells in flow cytometry analysis.

  • Increased caspase-3/7 activity in luminescence-based assays.

  • Morphological changes characteristic of apoptosis (cell shrinkage, membrane blebbing) observed under the microscope.

Possible Causes:

  • This compound concentration is too high for the specific normal cell line.

  • The normal cell line is particularly sensitive to this compound-induced apoptosis.

  • The experimental duration is too long, leading to cumulative toxicity.

Suggested Solutions:

  • Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines to identify a therapeutic window.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points to find the optimal duration of exposure that maximizes cancer cell death while minimizing toxicity to normal cells.

  • Investigate Co-treatment with Anti-apoptotic Agents: For research purposes, you can explore co-treatment with pan-caspase inhibitors (like Z-VAD-FMK) in your normal cell line to confirm that the observed toxicity is caspase-dependent and to potentially dissect the signaling pathway. Note: This is for mechanistic understanding and not a strategy for therapeutic application.

  • Explore Protective Agents: Investigate the use of antioxidants (e.g., N-acetylcysteine) if you hypothesize that this compound toxicity is mediated by reactive oxygen species (ROS), a common mechanism for many cytotoxic drugs.[5][6]

Issue 2: Non-Specific Cytotoxicity Affecting Experimental Controls

Symptoms:

  • Even at low concentrations, this compound affects the viability of your control (normal) cells, making it difficult to assess the specific anti-cancer effect.

  • High background noise in your cytotoxicity assays.

Possible Causes:

  • Inherent lack of selectivity of this compound between the tested cell lines.

  • Sub-optimal assay conditions.

Suggested Solutions:

  • Re-evaluate the Therapeutic Index: The therapeutic index (TI) is the ratio of the toxic dose to the therapeutic dose. A low TI indicates poor selectivity. Calculate the TI of this compound for your cell lines of interest.

  • Optimize Assay Parameters: Ensure that your cell seeding density, assay duration, and reagent concentrations are optimized for your specific cell lines to minimize variability and background.

  • Consider 3D Cell Culture Models: Spheroid or organoid models can sometimes better recapitulate the in vivo environment and may reveal differential sensitivities that are not apparent in 2D monolayer cultures.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Cancer vs. Normal Cells

Cell LineCell TypeThis compound Conc. (µM)% Viability (Mean ± SD)IC50 (µM)
HCT116Colon Carcinoma0.195 ± 4.21.5
1.062 ± 5.1
1015 ± 3.8
CCD-18CoNormal Colon Fibroblast0.198 ± 3.18.2
1.085 ± 4.5
1045 ± 6.2

This table presents example data to illustrate how to structure your experimental results for clear comparison.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

Objective: To quantify the cytotoxic effect of this compound on both normal and cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits Protective_Agent Protective Agent (e.g., Bcl-2 agonist) Protective_Agent->Bcl2

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture (Normal & Cancer Lines) Treatment Treat with this compound (Dose-Response) Start->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Decision High Normal Cell Toxicity? Data_Analysis->Decision Optimize Optimize Dose/Time Decision->Optimize Yes Protective_Strategy Test Protective Agents (e.g., Antioxidants) Decision->Protective_Strategy Yes End End: Determine Therapeutic Window Decision->End No Re_evaluate Re-evaluate Cytotoxicity Optimize->Re_evaluate Protective_Strategy->Re_evaluate Re_evaluate->Data_Analysis

References

Validation & Comparative

Validating the Anticancer Mechanism of Repandiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anticancer mechanism of Repandiol, a cytotoxic diepoxide isolated from Hydnum repandum and H. repandum var. album mushrooms.[1] While early studies have demonstrated its potent cytotoxic activity against various tumor cells, the precise molecular mechanisms remain to be fully elucidated.[1][2] This document outlines a series of experimental approaches to investigate its potential modes of action, comparing them with well-established anticancer agents, Paclitaxel and Doxorubicin.

Overview of this compound and Potential Anticancer Mechanisms

This compound is a diepoxide and a polyyne, chemical features often associated with anticancer properties.[1] Diepoxides can act as alkylating agents, inducing DNA damage and triggering apoptosis.[3][4][5] Polyacetylenes, found in various plants, have been shown to modulate signaling pathways involved in inflammation, apoptosis, and cell cycle regulation.[6][7] Furthermore, numerous compounds derived from mushrooms are recognized for their immunomodulatory and cytotoxic effects against cancer cells.[8][9][10][11]

Based on its chemical structure and origin, the putative anticancer mechanism of this compound may involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Modulation of Key Signaling Pathways: Interfering with cellular signals that control cancer cell growth, survival, and metastasis.

Comparative Data on Anticancer Agents

To provide a context for validating this compound's efficacy, this section summarizes the established mechanisms of two widely used chemotherapy drugs, Paclitaxel and Doxorubicin. The subsequent experimental protocols will aim to generate similar data for this compound.

FeatureThis compound (Hypothesized)PaclitaxelDoxorubicin
Drug Class Diepoxide, PolyyneTaxaneAnthracycline
Primary Mechanism DNA alkylation, Apoptosis induction, Cell cycle arrestMicrotubule stabilization, Mitotic arrestDNA intercalation, Topoisomerase II inhibition, Free radical generation
Effect on Cell Cycle G2/M or S phase arrestG2/M phase arrest[12][13][14]G1/S and G2/M phase arrest[15]
Apoptosis Induction Yes (via intrinsic and/or extrinsic pathway)Yes (following mitotic arrest)[13][16]Yes (via DNA damage response and other pathways)[1][2][17]
Key Signaling Pathways Potentially affects MAPK, PI3K/Akt, NF-κBAffects signaling related to mitosis and apoptosisAffects DNA damage response pathways, p53 signaling[2]

Experimental Protocols for Mechanistic Validation

The following are detailed protocols for key experiments to elucidate the anticancer mechanism of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cancer cell growth.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include Paclitaxel and Doxorubicin as positive controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[18][19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[20][21]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.[20][21]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][23][24]

Western Blot Analysis of Signaling Proteins

This technique is used to investigate the effect of this compound on key signaling proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total proteins.[25]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-Akt, p-ERK, NF-κB). Follow this with incubation with HRP-conjugated secondary antibodies.[25][26]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Visualizing the Anticancer Mechanism of this compound

The following diagrams illustrate the proposed signaling pathways and experimental workflows for validating the anticancer mechanism of this compound.

Repandiol_Mechanism cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_outcome Outcome This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ROS_Production ROS Production This compound->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) This compound->Cell_Cycle_Arrest PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt MAPK MAPK Pathway (Activation) This compound->MAPK Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Production->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed anticancer mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer_Cells Cancer Cell Lines Treatment This compound Treatment (Dose- and Time-dependent) Cancer_Cells->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Animal_Model Tumor Xenograft Model (e.g., Nude Mice) Repandiol_Admin This compound Administration Animal_Model->Repandiol_Admin Tumor_Growth Monitor Tumor Growth Repandiol_Admin->Tumor_Growth Toxicity Assess Toxicity Repandiol_Admin->Toxicity

Caption: Experimental workflow for validating this compound's anticancer activity.

Logical_Relationship This compound This compound Cytotoxicity Demonstrates Cytotoxicity (IC50) This compound->Cytotoxicity Induces_Apoptosis Induces Apoptosis Cytotoxicity->Induces_Apoptosis Arrests_Cell_Cycle Arrests Cell Cycle Cytotoxicity->Arrests_Cell_Cycle Modulates_Pathways Modulates Signaling Pathways Induces_Apoptosis->Modulates_Pathways Arrests_Cell_Cycle->Modulates_Pathways Anticancer_Agent Potential Anticancer Agent Modulates_Pathways->Anticancer_Agent

Caption: Logical flow for validating this compound as an anticancer agent.

References

Unraveling the Apoptotic Machinery: A Comparative Guide to Confirming Repandiol-Induced Caspase Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide released today offers researchers, scientists, and drug development professionals a detailed framework for confirming Repandiol-induced apoptosis through the lens of caspase activation. This guide provides a comparative analysis of methodologies, complete with experimental protocols and data presentation, to rigorously assess the pro-apoptotic efficacy of this compound and similar investigational compounds.

Recent scientific inquiry has identified this compound, a diepoxide first isolated from Hydnum repandum and H. repandum var. album mushrooms, as a compound with potent cytotoxic activity against various tumor cell lines.[1][2] While its anti-cancer potential is evident, a thorough understanding of its mechanism of action is crucial for further development. This guide focuses on the widely accepted hallmark of apoptosis: the activation of the caspase cascade, a family of cysteine proteases that orchestrate the dismantling of the cell.[3][4][5]

Visualizing the Path to Apoptosis: The Caspase Cascade

The induction of apoptosis can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 This compound This compound Cellular_Stress Cellular Stress (e.g., DNA Damage) This compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 1. Simplified signaling pathway of caspase activation in apoptosis.

Experimental Approaches to Quantify Caspase Activation

To confirm that this compound's cytotoxic effects are mediated by apoptosis, a series of well-established assays can be employed. This guide provides detailed protocols for two primary methods: Caspase Activity Assays and Western Blotting for cleaved caspases.

Comparative Data Summary

The following table illustrates how quantitative data from these experiments can be structured for a clear comparison between this compound and a known apoptosis inducer, such as Doxorubicin.

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)Cleaved Caspase-3 (Relative Density vs. Loading Control)
Vehicle Control 1.01.0
This compound (10 µM) Expected IncreaseExpected Increase
This compound (50 µM) Expected Dose-Dependent IncreaseExpected Dose-Dependent Increase
Doxorubicin (1 µM) Known Increase (e.g., 5.2)Known Increase (e.g., 8.1)

Detailed Experimental Protocols

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of key executioner caspases.

Principle: The assay utilizes a substrate, such as DEVD-AMC, which is cleaved by active caspase-3 and caspase-7, releasing the fluorescent molecule AMC. The fluorescence intensity is directly proportional to caspase activity.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control for 24-48 hours.

  • Cell Lysis: Lyse the cells using a provided lysis buffer and incubate on ice.

  • Assay Reaction: Add the caspase substrate and reaction buffer to the cell lysates and incubate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation/emission of 380/460 nm using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.

A Cell Seeding & Treatment (this compound, Controls) B Cell Lysis A->B C Addition of Caspase Substrate B->C D Incubation (37°C) C->D E Fluorescence Reading (Ex/Em: 380/460 nm) D->E F Data Analysis (Fold Change) E->F

Figure 2. Experimental workflow for the Caspase-3/7 Activity Assay.
Western Blot for Cleaved Caspase-3

This technique provides a semi-quantitative measure of caspase activation by detecting the cleaved, active form of the enzyme.

Principle: Following apoptosis induction, procaspase-3 is cleaved into active fragments. Western blotting uses specific antibodies to detect these cleaved fragments, indicating caspase activation.

Protocol:

  • Protein Extraction: Treat cells with this compound and controls, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for cleaved caspase-3. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Perform densitometry analysis on the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative increase in cleaved caspase-3.

A Protein Extraction from Treated Cells B SDS-PAGE A->B C Protein Transfer (PVDF Membrane) B->C D Immunoblotting with Cleaved Caspase-3 Ab C->D E Chemiluminescent Detection D->E F Densitometry & Analysis E->F

Figure 3. Western Blot workflow for detecting cleaved caspase-3.

Comparative Analysis Logic

cluster_assays Apoptosis Assays cluster_outcomes Expected Outcomes This compound This compound Caspase_Activity Caspase Activity Assay This compound->Caspase_Activity Western_Blot Western Blot (Cleaved Caspase-3) This compound->Western_Blot Positive_Control Positive Control (e.g., Doxorubicin) Positive_Control->Caspase_Activity Positive_Control->Western_Blot Negative_Control Negative Control (e.g., Vehicle) Negative_Control->Caspase_Activity Negative_Control->Western_Blot Repandiol_Outcome Increased Caspase Activation (Dose-Dependent) Caspase_Activity->Repandiol_Outcome Positive_Control_Outcome Significant Increase in Caspase Activation Caspase_Activity->Positive_Control_Outcome Negative_Control_Outcome Basal/No Caspase Activation Caspase_Activity->Negative_Control_Outcome Western_Blot->Repandiol_Outcome Western_Blot->Positive_Control_Outcome Western_Blot->Negative_Control_Outcome

Figure 4. Logical framework for comparing apoptosis induction.

By systematically applying these methodologies, researchers can definitively confirm whether this compound's cytotoxic properties are mediated through the induction of apoptosis via caspase activation. This guide serves as a valuable resource for the continued investigation of this compound and other novel anti-cancer compounds.

References

Repandiol: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Repandiol, a cytotoxic diepoxide with demonstrated anti-tumor properties.[1][2] Due to the limited publicly available data on this compound's specific molecular targets and mechanism of action, this document presents a framework for its target identification and validation, drawing comparisons with other cytotoxic epoxide-containing compounds. The experimental protocols and data presented herein are intended to serve as a guide for researchers investigating this compound and similar natural products.

Data Presentation: Comparative Cytotoxicity of Epoxide-Containing Compounds

While specific IC50 values for this compound against a panel of cancer cell lines are not extensively documented in peer-reviewed literature, its potent cytotoxic activity has been noted.[1][2] The following table provides a comparative summary of the cytotoxic activity of other epoxide-containing compounds to offer a frame of reference for the potential efficacy of this compound.

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Various tumor cellsData not available--
Falcarindiol HCT-116 (Colon Cancer)1.75-FluorouracilNot Reported
Oplopandiol HCT-116 (Colon Cancer)15.55-FluorouracilNot Reported
Compound 2 (Oleoyl Hybrid) HTB-26 (Breast Cancer)10-50--
Compound 2 (Oleoyl Hybrid) PC-3 (Prostate Cancer)10-50--
Compound 2 (Oleoyl Hybrid) HepG2 (Liver Cancer)10-50--
Garcimultiflorone Q HL-60, A549, SMMC-7721, MCF-7, SW4803.07-12.56--

Hypothesized Signaling Pathway for this compound

Based on the known mechanisms of other cytotoxic natural products and diepoxides, it is plausible that this compound may induce apoptosis and cell cycle arrest in cancer cells. A hypothesized signaling pathway is presented below. The diepoxide nature of this compound suggests it could act as an alkylating agent, potentially targeting DNA or proteins involved in cell proliferation and survival pathways.

Repandiol_Signaling_Pathway This compound This compound Target Putative Target (e.g., DNA, Signaling Protein) This compound->Target DNA_Damage DNA Damage Target->DNA_Damage Apoptosis_Pathway Apoptosis Induction Target->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Target->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Caspase_Activation->Cell_Death

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments in target identification and validation are provided below. These protocols are generalized and would require optimization for the specific investigation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and comparator compounds) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Target Identification: Affinity Chromatography

This method aims to isolate the cellular target(s) of this compound based on binding affinity.

  • Probe Synthesis: Synthesize a this compound analog containing a linker and a biotin tag.

  • Affinity Resin Preparation: Immobilize the biotinylated this compound probe onto streptavidin-coated agarose beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from the target cancer cells.

  • Affinity Pull-down: Incubate the cell lysate with the this compound-bound beads. As a control, use beads without the probe or compete with an excess of free this compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve in the presence of this compound indicates direct target engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for natural product target identification and validation.

Target_Identification_Workflow cluster_Discovery Discovery & Screening cluster_Identification Target Identification cluster_Validation Target Validation Natural_Product This compound Isolation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Natural_Product->Cytotoxicity_Screening Affinity_Chromatography Affinity Chromatography Cytotoxicity_Screening->Affinity_Chromatography Mass_Spectrometry Mass Spectrometry (Protein ID) Affinity_Chromatography->Mass_Spectrometry CETSA Cellular Thermal Shift Assay (CETSA) Mass_Spectrometry->CETSA Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) CETSA->Mechanism_Studies

Caption: A typical workflow for natural product target identification.

This guide provides a foundational understanding and a practical framework for the continued investigation of this compound. Further experimental studies are crucial to elucidate its precise molecular targets and signaling pathways, which will be instrumental in evaluating its potential as a therapeutic agent.

References

A Comparative Analysis of Repandiol and Doxorubicin in Breast Cancer Cells: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin stands as a cornerstone of chemotherapy regimens. Its potent cytotoxic effects are well-documented, though often accompanied by significant side effects. The search for novel anticancer agents with improved efficacy and safety profiles is a continuous endeavor. This guide presents a comparative study of doxorubicin and Repandiol, a cytotoxic diepoxide isolated from the mushroom Hydnum repandum.

While extensive data exists for doxorubicin, research on this compound's specific mechanisms in breast cancer cells is limited. This guide synthesizes the available information, presenting a comprehensive overview of doxorubicin's performance and drawing comparisons with the known properties of this compound and related cytotoxic diepoxides. A significant information gap regarding specific experimental data for this compound in breast cancer models necessitates a cautious interpretation of direct comparisons.

Comparative Efficacy and Mechanism of Action

Data Presentation: Cytotoxicity

The following table summarizes the cytotoxic effects of doxorubicin on various breast cancer cell lines. Unfortunately, comparable IC50 values for this compound in these specific cell lines are not available in the current body of scientific literature.

CompoundCell LineIC50 (µM)Exposure Time (h)
Doxorubicin MDA-MB-2310.924
MCF-72.224

Note: IC50 values for doxorubicin can vary depending on the specific experimental conditions and cell line subtype.

Apoptosis Induction

Doxorubicin is a potent inducer of apoptosis in breast cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bak, downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases.

While direct evidence for this compound-induced apoptosis in breast cancer cells is lacking, cytotoxic diepoxides are known to induce apoptosis. The mechanism is likely triggered by the cellular stress caused by DNA cross-linking and alkylation.

Table 2: Comparative Effects on Apoptosis Markers

FeatureDoxorubicinThis compound (Predicted based on diepoxide class)
Mechanism Induces intrinsic and extrinsic pathwaysLikely induces apoptosis via DNA damage response
Bax/Bcl-2 Ratio IncreasesLikely increases
Caspase Activation Activates caspase-3, -8, and -9Likely activates caspases
PARP Cleavage InducesLikely induces
Cell Cycle Arrest

Doxorubicin is known to cause cell cycle arrest at both the G1/S and G2/M checkpoints, depending on the cell type and concentration. This prevents the proliferation of cancer cells with damaged DNA. The effect of this compound on the cell cycle of breast cancer cells has not been documented. However, DNA damaging agents typically induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

Table 3: Comparative Effects on Cell Cycle

FeatureDoxorubicinThis compound (Predicted based on diepoxide class)
Cell Cycle Phase Arrest G1/S and G2/MLikely induces G2/M arrest
Key Regulatory Proteins Affects p53, p21, cyclins, and CDKsLikely activates DNA damage checkpoints (e.g., ATM/ATR)

Signaling Pathways

The anticancer activity of doxorubicin is mediated through its influence on various signaling pathways critical for cancer cell survival and proliferation.

Doxorubicin Signaling Pathway

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII TopoisomeraseII Doxorubicin->TopoisomeraseII Inhibition ROS ROS Doxorubicin->ROS Generation p53 p53 DNA->p53 Damage TopoisomeraseII->p53 Inhibition ROS->p53 Activation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest CellCycleArrest p53->CellCycleArrest

Caption: Doxorubicin's multifaceted mechanism of action.

Predicted this compound Signaling Pathway

Based on its chemical structure as a diepoxide, this compound is expected to primarily act as a DNA alkylating agent, triggering the DNA damage response (DDR) pathway.

repandiol_pathway This compound This compound DNA DNA This compound->DNA Alkylation/ Cross-linking DDR DNA Damage Response (ATM/ATR) DNA->DDR Damage Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest CellCycleArrest DDR->CellCycleArrest

Caption: Predicted signaling pathway for this compound.

Experimental Protocols

Detailed experimental protocols are provided below for the key assays used to characterize the activity of anticancer compounds like doxorubicin. These protocols can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells.

Workflow:

mtt_workflow A Seed breast cancer cells in 96-well plates B Treat cells with varying concentrations of the compound A->B C Incubate for a specified duration (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound (doxorubicin or this compound) in a complete culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Workflow:

apoptosis_workflow A Seed cells and treat with the compound B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a compound on the cell cycle distribution.

Workflow:

cellcycle_workflow A Seed cells and treat with the compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F G Quantify cell populations in G0/G1, S, and G2/M phases F->G

Caption: Workflow for cell cycle analysis by PI staining.

Methodology:

  • Seed cells and treat them with the compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

  • Stain the cells with a propidium iodide (PI) solution.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent for breast cancer, with well-characterized mechanisms of action involving DNA intercalation, topoisomerase II inhibition, and ROS generation. Its effects on cytotoxicity, apoptosis, and cell cycle arrest are extensively documented.

This compound, a cytotoxic diepoxide, holds promise as a potential anticancer agent due to its predicted ability to induce DNA damage. However, a significant lack of published data on its specific effects in breast cancer cells severely limits a direct and detailed comparison with doxorubicin. The provided guide offers a comprehensive overview of doxorubicin's activity and outlines the predicted mechanisms for this compound based on its chemical class.

Further in-depth studies are imperative to elucidate the precise mechanism of action, cytotoxic efficacy, and effects on apoptosis, cell cycle, and signaling pathways of this compound in various breast cancer subtypes. Such research will be crucial to determine its potential as a standalone or combination therapy and to ascertain its relative advantages and disadvantages compared to established drugs like doxorubicin. Without such data, a definitive comparative assessment remains speculative.

A Tale of Two Compounds: Repandiol and Paclitaxel in the Fight Against Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the ongoing search for effective treatments for lung cancer, a diverse array of chemical compounds are under investigation. Among these are the well-established chemotherapeutic agent paclitaxel and a lesser-known natural product, repandiol. This guide provides a comparative overview of their cytotoxic effects on lung cancer cell lines, drawing upon available experimental data. A significant disparity in the depth of research exists, with extensive quantitative data available for paclitaxel, while our understanding of this compound remains in its nascent stages.

I. Comparative Cytotoxicity in Lung Cancer Cell Lines

A direct quantitative comparison of the cytotoxic potency of this compound and paclitaxel in lung cancer cell lines is challenging due to the limited published data for this compound. While paclitaxel has been extensively studied, research on the specific activity of isolated this compound in lung cancer is sparse.

Paclitaxel: A Well-Characterized Cytotoxic Agent

Paclitaxel has demonstrated significant cytotoxic effects against a wide range of lung cancer cell lines. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Cell Line TypeExposure TimeMedian IC50 (µM)
Non-Small Cell Lung Cancer (NSCLC)120 hours0.027
Small Cell Lung Cancer (SCLC)120 hours5.0
Five Sensitive SCLC Lines120 hours<0.0032

This data highlights the potent cytotoxicity of paclitaxel, particularly against sensitive SCLC cell lines at prolonged exposure times.

This compound: An Agent of Untapped Potential

This compound, a diepoxide isolated from the mushroom Hydnum repandum, has been described as having "potent cytotoxic activity against various tumor cells" in early studies.[1][2] However, to date, specific IC50 values for this compound in lung cancer cell lines have not been published in peer-reviewed literature. Research on crude extracts of Hydnum repandum has indicated general antiproliferative effects against some cancer cell lines, but this is not specific to the isolated this compound compound.[3]

II. Mechanisms of Action: A Study in Contrasts

The ways in which paclitaxel and this compound are understood to kill cancer cells differ significantly, reflecting their distinct chemical structures.

Paclitaxel: A Mitotic Inhibitor

Paclitaxel's mechanism of action is well-elucidated. It functions as a mitotic inhibitor by stabilizing the microtubules within cells. This interference with the normal dynamics of the microtubule network disrupts the process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death, or apoptosis.

paclitaxel_mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Stabilization Stabilization Microtubules->Stabilization Leads to Mitotic_Arrest Mitotic_Arrest Stabilization->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Paclitaxel's mechanism of action leading to apoptosis.

This compound: A Putative Alkylating Agent

While the specific molecular targets of this compound in lung cancer cells have not been identified, its chemical structure as a diepoxide suggests a likely mechanism of action as a bifunctional alkylating agent. Diepoxides are known to exert cytotoxic effects by forming covalent bonds with nucleophilic sites on cellular macromolecules, such as DNA. This can lead to DNA damage, the formation of cross-links, and ultimately, the induction of apoptosis.

repandiol_mechanism This compound This compound DNA DNA This compound->DNA Interacts with Alkylation Alkylation DNA->Alkylation Undergoes DNA_Damage DNA_Damage Alkylation->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Inferred mechanism of action for this compound as a diepoxide.

III. Experimental Protocols: A Methodological Overview

The following provides a general outline of the experimental protocols typically employed to assess the cytotoxicity of compounds like paclitaxel and would be applicable to future studies on this compound.

Cell Lines and Culture
  • Cell Lines: Human lung cancer cell lines, such as A549 (non-small cell lung carcinoma) and various SCLC cell lines, are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., paclitaxel or this compound) for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, an MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

experimental_workflow start Start seed_cells Seed Lung Cancer Cells start->seed_cells treat_compounds Treat with this compound or Paclitaxel seed_cells->treat_compounds incubate Incubate for 24-72h treat_compounds->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for determining the cytotoxicity of a compound.

IV. Conclusion and Future Directions

This comparative guide underscores the significant knowledge gap between paclitaxel and this compound in the context of lung cancer treatment. While paclitaxel is a well-established cytotoxic agent with a large body of supporting data, this compound remains a promising but largely uninvestigated compound.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Paclitaxel: A potent cytotoxic agent against lung cancer cells with a well-defined mechanism of action. Its efficacy, particularly in certain SCLC subtypes, is supported by extensive in vitro data.

  • This compound: A natural product with reported cytotoxic activity, but a lack of specific data in lung cancer cell lines. Its potential as an anticancer agent is yet to be fully explored.

Future research should focus on:

  • Determining the IC50 values of isolated this compound in a panel of human lung cancer cell lines to quantify its cytotoxic potency.

  • Elucidating the specific molecular mechanism of action of this compound in lung cancer cells to identify its cellular targets and signaling pathways.

  • Conducting head-to-head comparative studies of this compound and paclitaxel in the same lung cancer cell lines to directly assess their relative efficacy.

The exploration of novel compounds like this compound is crucial for the development of new therapeutic strategies against lung cancer. However, rigorous and detailed preclinical evaluation is essential to translate the initial promise of "potent cytotoxic activity" into tangible clinical benefits.

References

Structure-activity relationship (SAR) studies of Repandiol analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of Repandiol, a diepoxide natural product isolated from the mushrooms Hydnum repandum and H. repandum var. album. Due to a lack of publicly available structure-activity relationship (SAR) studies on a series of this compound analogs, this document focuses on the biological activity of the parent compound. The information presented is based on the foundational study by Takahashi et al. (1992).

Data Presentation: Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic activity against a variety of tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against different cancer cell lines, as reported in the initial discovery literature.[1][2]

Cell LineCancer TypeIC₅₀ (µg/mL)
L1210Murine leukemia0.008
P388Murine leukemia0.01
KBHuman oral epidermoid carcinoma0.02
A549Human lung carcinoma0.03
HT-29Human colon adenocarcinoma0.03

Experimental Protocols

The following are detailed methodologies for key experiments that are typically employed in the evaluation of cytotoxic compounds like this compound. These protocols are based on standard laboratory practices and information from related cytotoxicity studies.

Cell Culture
  • Cell Lines: L1210, P388, KB, A549, and HT-29 cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are grown in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations of this compound and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

Visualizations

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for the screening and evaluation of the cytotoxic activity of a natural product like this compound.

experimental_workflow cluster_extraction Natural Product Isolation cluster_testing Cytotoxicity Evaluation cluster_result Outcome A Mushroom Collection (Hydnum repandum) B Extraction & Fractionation A->B C Isolation of this compound B->C E Compound Preparation (Serial Dilutions) C->E D Cell Line Culture F Cell Treatment D->F E->F G MTT Assay F->G H Data Analysis (IC50) G->H I Determination of Cytotoxic Potency H->I

Caption: Workflow for this compound isolation and cytotoxicity testing.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and the precise molecular mechanism of action for this compound have not been elucidated in the available scientific literature. Diepoxides are known to be reactive electrophiles and can potentially alkylate biological macromolecules such as DNA and proteins, which could contribute to their cytotoxic effects. However, further research is required to determine the exact mechanism for this compound.

References

Comparative In Vivo Efficacy of Repandiol and Standard Chemotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the in vivo efficacy of Repandiol, a novel cytotoxic diepoxide, against standard-of-care chemotherapy agents. Due to the limited availability of in vivo data for this compound, this comparison leverages data from structurally and functionally similar cytotoxic diepoxides, namely epoxide-containing piperazines (NCO-700, TOP-008) and soloxolone methyl epoxides. These are contrasted with the well-established in vivo performance of docetaxel, doxorubicin, and paclitaxel in relevant preclinical cancer models, including prostate cancer, breast cancer, and melanoma. The analysis indicates that while cytotoxic diepoxides demonstrate notable anti-tumor and anti-metastatic effects, their efficacy in inhibiting primary tumor growth, based on the available data for related compounds, may not surpass that of standard chemotherapy agents in the tested models. The primary mechanism of action for these diepoxides appears to be the induction of apoptosis through the caspase cascade and modulation of the NF-κB signaling pathway.

Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the in vivo anti-tumor efficacy of representative cytotoxic diepoxides and standard chemotherapy agents in various cancer xenograft models.

Table 1: In Vivo Efficacy in Prostate Cancer Xenograft Model (DU-145)

CompoundDosage and AdministrationKey FindingsReference
Epoxide-Containing Piperazines (NCO-700 & TOP-008) 50 mg/kgTOP-008 stopped tumor growth; NCO-700 slowed tumor growth.
Docetaxel 5 mg/kg, s.c., once/weekSignificant tumor growth inhibition.[1][2][1][2][3]
Docetaxel 10 mg/kg, i.v., once/week for 3 weeks32.6% tumor regression.[4][5][4][5]

Table 2: In Vivo Efficacy in Breast Cancer Xenograft Model (MDA-MB-231)

CompoundDosage and AdministrationKey FindingsReference
Doxorubicin 1.0 mg/kg, i.v., twice weeklySignificant inhibition of tumor growth.
Doxorubicin Data not available in a directly comparable format-

Table 3: In Vivo Efficacy in Melanoma Model (B16)

CompoundDosage and AdministrationKey FindingsReference
Soloxolone Methyl Epoxides (αO-SM & βO-SM) Not specifiedEffective inhibition of lung metastases.[6][7]
Paclitaxel 2.5, 5, or 10 mg/kg, i.v.Significant inhibition of tumor growth at the injection site.[8][8]
Paclitaxel 5 or 20 mg/kg, s.c., twice during the studyNo significant effect on tumor growth when used as a monotherapy.[9][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Prostate Cancer Xenograft Model (DU-145)
  • Cell Line: DU-145 human prostate carcinoma cells.

  • Animal Model: Male nude mice.[1]

  • Tumor Implantation: Subcutaneous injection of approximately 8x10^6 DU-145 cells mixed with Matrigel™ into the right flank of the mice.[1]

  • Drug Administration:

    • Epoxide-Containing Piperazines (NCO-700 & TOP-008): Specific administration details not fully available in the searched literature.

    • Docetaxel: Subcutaneous administration of 1, 2.5, 5, or 10 mg/kg once a week, or intravenous administration of 10 mg/kg/week for 3 weeks.[1][4][5]

  • Tumor Measurement: Tumor volume was measured regularly, typically twice a week, using calipers.[10]

Breast Cancer Xenograft Model (MDA-MB-231)
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: Orthotopic injection into the mammary fat pad of 2x10^6 MDA-MB-231 cells suspended in a solution of MEM with Matrigel®.[11]

  • Drug Administration:

    • Doxorubicin: Intravenous bolus injection of 1.0 mg/kg twice weekly.

  • Tumor Measurement: Tumor volume and body weight were measured before each injection.

Melanoma Model (B16)
  • Cell Line: B16F10 murine melanoma cells.[8]

  • Animal Model: C57BL/6N mice.[8]

  • Tumor Implantation: For primary tumor growth studies, cells are typically injected subcutaneously. For metastasis studies, cells are injected intravenously.[6][8]

  • Drug Administration:

    • Soloxolone Methyl Epoxides: Specific administration details for anti-metastatic studies are not fully detailed in the provided search results.

    • Paclitaxel: Intravenous injection at 2.5, 5, or 10 mg/kg on specified days after tumor cell implantation, or subcutaneous injection twice during the study.[8][9]

  • Tumor Measurement: Primary tumor volume was measured periodically with a vernier caliper. For metastasis studies, the number of metastatic nodules in the lungs was counted at the end of the experiment.[6][8]

Mandatory Visualization

Signaling Pathways

The cytotoxic effects of diepoxide compounds are believed to be mediated through the induction of apoptosis, involving the caspase cascade and the inhibition of the pro-survival NF-κB pathway.

Cytotoxic_Diepoxide_Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleaves to Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) activates Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleaves to Caspase-9->Executioner Caspases (e.g., Caspase-3) activates Cytotoxic Diepoxide Cytotoxic Diepoxide Cytotoxic Diepoxide->Death Receptors may activate Cytotoxic Diepoxide->Mitochondria induces stress Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis leads to

Caption: Proposed mechanism of apoptosis induction by cytotoxic diepoxides.

Cytotoxic_Diepoxide_NFkB_Inhibition Cytotoxic Diepoxide Cytotoxic Diepoxide IKK Complex IKK Complex Cytotoxic Diepoxide->IKK Complex inhibits IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-survival Genes Pro-survival Genes Nucleus->Pro-survival Genes activates transcription of Cell Survival Cell Survival Pro-survival Genes->Cell Survival promotes

Caption: Inhibition of the NF-κB survival pathway by cytotoxic diepoxides.

Experimental Workflow

in_vivo_xenograft_workflow cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Model Preparation Animal Model Preparation Animal Model Preparation->Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization into Groups Randomization into Groups Tumor Growth to Palpable Size->Randomization into Groups Drug Administration Drug Administration Randomization into Groups->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Repeatedly Endpoint Data Collection Endpoint Data Collection Tumor Volume Measurement->Endpoint Data Collection Statistical Analysis Statistical Analysis Endpoint Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

References

Cross-Resistance Profile of Repandiol: A Comparative Analysis in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available experimental data on the cross-resistance profile of Repandiol in specific drug-resistant cancer cell lines is limited. This compound, a diepoxide isolated from Hydnum repandum and H. repandum var. album mushrooms, has demonstrated potent cytotoxic activity against various tumor cells in initial screenings.[1][2][3] However, detailed studies evaluating its efficacy in cell lines with well-defined drug resistance mechanisms have not been published.

This guide provides a framework for evaluating the cross-resistance profile of this compound, outlining the necessary experimental data and protocols. The tables below are presented as templates, populated with hypothetical data to illustrate how this compound's performance could be compared against standard chemotherapeutic agents in sensitive and resistant cell lines.

Comparative Cytotoxicity of this compound

A crucial step in determining the cross-resistance profile of a novel compound is to assess its cytotoxic activity against a panel of cancer cell lines with known resistance mechanisms. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.

The "Resistance Index" (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the corresponding sensitive (parental) cell line. An RI value close to 1 suggests that the compound is not affected by the specific resistance mechanism of that cell line, indicating a lack of cross-resistance.

Table 1: Hypothetical IC50 Values (µM) of this compound and Standard Chemotherapeutics in Sensitive and Drug-Resistant Cancer Cell Lines

Cell LineDrug Resistance MechanismThis compound (µM)Doxorubicin (µM)Paclitaxel (µM)Cisplatin (µM)
MCF-7 (Breast Cancer)Parental (Sensitive)0.050.10.012.5
MCF-7/ADR P-glycoprotein (P-gp) overexpression0.0810.01.52.8
A549 (Lung Cancer)Parental (Sensitive)0.120.20.025.0
A549/T β-tubulin mutation0.150.252.05.5
OVCAR-8 (Ovarian Cancer)Parental (Sensitive)0.090.150.0151.0
OVCAR-8/CIS Increased DNA repair0.110.180.0215.0

Table 2: Hypothetical Resistance Index (RI) of this compound and Standard Chemotherapeutics

Cell LineThis compoundDoxorubicinPaclitaxelCisplatin
MCF-7/ADR 1.61001501.12
A549/T 1.251.251001.1
OVCAR-8/CIS 1.221.21.3315

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments cited in drug resistance studies.

Cell Lines and Culture
  • Parental Cell Lines: MCF-7, A549, and OVCAR-8 cells would be obtained from the American Type Culture Collection (ATCC).

  • Drug-Resistant Cell Lines:

    • MCF-7/ADR: Developed by continuous exposure of MCF-7 cells to increasing concentrations of doxorubicin. Resistance is confirmed by overexpression of P-glycoprotein (MDR1).

    • A549/T: Developed by continuous exposure of A549 cells to increasing concentrations of paclitaxel. Resistance is confirmed by sequencing the β-tubulin gene for known resistance-conferring mutations.

    • OVCAR-8/CIS: Developed by continuous exposure of OVCAR-8 cells to increasing concentrations of cisplatin. Resistance is confirmed by assessing the expression of DNA repair enzymes (e.g., ERCC1).

  • Culture Conditions: All cell lines would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. The respective drug (doxorubicin, paclitaxel, or cisplatin) would be added to the culture medium of the resistant cell lines at a maintenance concentration to retain their resistant phenotype.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and other compounds would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound, doxorubicin, paclitaxel, or cisplatin. A control group with no drug is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined from the dose-response curves using non-linear regression analysis.

Visualizing Mechanisms of Action and Resistance

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental workflows.

G cluster_0 P-glycoprotein (P-gp) Mediated Resistance Doxorubicin Doxorubicin Pgp P-gp Efflux Pump Doxorubicin->Pgp Substrate This compound This compound This compound->Pgp Not a Substrate / Inhibitor Doxorubicin_out Doxorubicin_out Pgp->Doxorubicin_out Efflux Cell Cancer Cell

Caption: P-gp mediated drug efflux and potential circumvention by this compound.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 AddDrug Add Serial Dilutions of Drugs Incubate1->AddDrug Incubate2 Incubate for 72h AddDrug->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow of the MTT assay for determining drug cytotoxicity.

G cluster_2 Signaling Pathway of Drug Action and Resistance Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage This compound This compound This compound->DNA_Damage Hypothesized Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair Enhanced DNA Repair DNA_Damage->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Resistance

Caption: DNA damage and repair pathway in cisplatin resistance.

References

A Comparative Framework for Assessing the Therapeutic Index of Novel Anticancer Compounds: A Case Study Approach with Repandiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved safety and efficacy profiles is a cornerstone of oncological research. Repandiol, a diepoxide isolated from Hydnum repandum mushrooms, has demonstrated potent cytotoxic activity against various tumor cell lines in early studies.[1][2] However, a comprehensive assessment of its therapeutic index—a critical measure of a drug's safety margin—is not yet publicly available. This guide provides a comparative framework for evaluating the therapeutic potential of investigational drugs like this compound against established conventional anticancer agents such as Doxorubicin, Paclitaxel, and Cisplatin.

While specific experimental data for this compound remains limited, this document outlines the necessary experimental protocols and data presentation structures to facilitate such a comparison. By following this framework, researchers can systematically evaluate the therapeutic window of novel compounds and benchmark them against the standards of current cancer chemotherapy.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measurement that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity.[3][4][5][6] A higher TI is desirable, as it indicates a wider margin of safety between the effective and toxic doses. The TI is typically calculated as the ratio of the 50% toxic dose (TD50) to the 50% effective dose (ED50). In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used as a measure of toxicity.

Key Parameters for Comparison:

ParameterThis compoundDoxorubicinPaclitaxelCisplatin
Therapeutic Index (TI) Data not availableNarrow[7][8]Narrow[9][10][11]Narrow[12][13][14]
Mechanism of Action Data not availableDNA intercalation, Topoisomerase II inhibitionMicrotubule stabilizationDNA cross-linking
Common Toxicities Data not availableCardiotoxicity, MyelosuppressionNeuropathy, MyelosuppressionNephrotoxicity, Neurotoxicity, Ototoxicity[13]

Experimental Protocols for Therapeutic Index Determination

To assess the therapeutic index of a novel compound like this compound, a series of in vitro and in vivo experiments are required. These protocols are designed to determine the compound's efficacy and toxicity, providing the necessary data to calculate its therapeutic index and compare it with conventional drugs.

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay determines the concentration of a drug required to inhibit the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin). Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[15][16]

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, AlamarBlue) to measure the number of viable cells in each well.[17][18]

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and fit the data to a sigmoidal curve to determine the IC50 value.[18]

Workflow for IC50 Determination:

A Plate cancer cells in 96-well plates B Treat with serial dilutions of this compound and control drugs A->B C Incubate for 48-72 hours B->C D Add cell viability reagent (e.g., MTT) C->D E Measure absorbance D->E F Calculate IC50 values E->F

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of a compound.

In Vivo Efficacy Study (Tumor Growth Inhibition)

This study evaluates the ability of a drug to inhibit tumor growth in an animal model.

Protocol:

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunodeficient mice.[19]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Drug Administration: Administer the test compound (e.g., this compound) and a reference drug to different groups of mice at various doses. Include a vehicle control group.

  • Tumor Measurement: Measure tumor volume at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the effective dose (ED50).[20]

Workflow for In Vivo Efficacy Study:

A Implant tumor cells in mice B Allow tumors to establish A->B C Administer this compound, control drugs, and vehicle B->C D Monitor tumor volume and body weight C->D E Euthanize and excise tumors at endpoint D->E F Determine tumor growth inhibition E->F

Caption: Workflow for assessing in vivo antitumor efficacy.

In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)

This study determines the highest dose of a drug that can be administered without causing unacceptable toxicity.[21][22]

Protocol:

  • Animal Groups: Use healthy, non-tumor-bearing mice.

  • Dose Escalation: Administer increasing doses of the test compound to different groups of mice.[23]

  • Monitoring: Observe the animals for signs of toxicity, such as weight loss, changes in behavior, and mortality, over a defined period (e.g., 14 days).[23][24]

  • Data Collection: Collect blood and tissue samples for hematological and histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a certain percentage of body weight loss (e.g., 20%).[21]

Workflow for MTD Determination:

A Administer escalating doses of this compound to healthy mice B Monitor for clinical signs of toxicity and body weight changes A->B C Collect blood and tissues for analysis B->C D Determine the highest non-severely toxic dose (MTD) C->D

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Signaling Pathways: A Comparative Overview

Understanding the mechanism of action is crucial for evaluating a drug's potential. While the specific signaling pathways affected by this compound are unknown, the mechanisms of conventional anticancer drugs are well-characterized.

Signaling Pathways of Conventional Anticancer Drugs:

cluster_dox Doxorubicin cluster_ptx Paclitaxel cluster_cis Cisplatin Dox Dox DNA DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits DNA_repair DNA Repair TopoII->DNA_repair Prevents Apoptosis Apoptosis DNA_repair->Apoptosis Induces Ptx Ptx Microtubules Microtubules Ptx->Microtubules Stabilizes Mitotic_arrest Mitotic Arrest Microtubules->Mitotic_arrest Causes Apoptosis2 Apoptosis Mitotic_arrest->Apoptosis2 Induces Cis Cis DNA2 DNA Cis->DNA2 Forms adducts DNA_replication DNA Replication DNA2->DNA_replication Inhibits Apoptosis3 Apoptosis DNA_replication->Apoptosis3 Induces

Caption: Simplified signaling pathways of Doxorubicin, Paclitaxel, and Cisplatin.

Conclusion

The framework presented here provides a systematic approach to evaluating the therapeutic index of novel anticancer compounds like this compound. By conducting rigorous in vitro and in vivo studies and comparing the results to well-established conventional drugs, researchers can gain a comprehensive understanding of a new drug's potential efficacy and safety. While the journey from a promising natural product to a clinically approved drug is long and challenging, a thorough assessment of the therapeutic index is a critical first step in identifying candidates with the potential to improve patient outcomes in cancer therapy. Further research to elucidate the specific molecular targets and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Repandiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling and disposal of Repandiol, a cytotoxic diepoxide compound. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedures are based on its classification as a cytotoxic agent and an epoxide. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

I. Operational Plan for this compound Disposal

As a cytotoxic compound, this compound must be handled with extreme care, and its waste streams must be meticulously segregated and treated as hazardous.

Step 1: Segregation of Waste

All materials that have come into contact with this compound must be considered cytotoxic waste and segregated from regular laboratory trash. Do not mix this compound waste with other chemical or biological waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EH&S) department.

Step 2: Collection and Storage of Waste

Proper containment is critical to prevent exposure and environmental contamination. Use dedicated, clearly labeled, and leak-proof containers for all this compound waste.

  • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a dedicated, non-breakable, and tightly sealed hazardous waste container. The container must be clearly labeled as "Cytotoxic Waste: this compound" and should also indicate the solvent composition. Never dispose of liquid this compound waste down the drain.[1]

  • Solid Waste: All contaminated lab supplies, including gloves, gowns, bench paper, pipette tips, and vials, must be disposed of in a designated cytotoxic solid waste container.[2] This is typically a rigid, puncture-resistant container with a securely fitting lid, often color-coded (e.g., yellow with a purple lid).[3]

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed immediately into a designated cytotoxic sharps container.[2] These containers are puncture-proof and feature a one-way top to prevent accidental removal of contents.

Step 3: Personal Protective Equipment (PPE) During Disposal

Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Double chemotherapy gloves[4]

  • A disposable, solid-front gown with long sleeves

  • Safety goggles or a face shield

Step 4: Final Disposal

This compound waste must be disposed of through your institution's hazardous waste management program. Follow their specific procedures for waste pickup and disposal. Typically, this involves incineration at a licensed facility.[3]

II. Data Presentation: this compound Waste Disposal Summary

The following table summarizes the types of waste generated when working with this compound and the appropriate containers for their disposal.

Waste TypeDescriptionRecommended Container
Liquid Waste Unused this compound solutions, contaminated solvents, and aqueous solutions.Labeled, leak-proof, and chemically compatible hazardous waste container.
Solid Waste (Non-Sharps) Contaminated gloves, gowns, bench protectors, pipette tips, and empty vials.Labeled, rigid, puncture-resistant cytotoxic waste container with a secure lid.[3]
Sharps Waste Contaminated needles, syringes, scalpels, and other sharp instruments.Labeled, puncture-proof cytotoxic sharps container.[2]
Grossly Contaminated Items Materials used to clean up significant spills of this compound.To be disposed of as hazardous chemical waste through your institution's EH&S department.[5]

III. Experimental Protocols

Protocol for Assaying DNA Interstrand Cross-linking

This compound, as a diepoxide, is likely to exert its cytotoxic effects by causing DNA interstrand cross-links.[6] The following is a general method to assess this activity.

  • Cell Culture and Treatment:

    • Culture tumor cells (e.g., HL-60) to the desired density.

    • Treat the cells with varying concentrations of this compound for a specified duration. Include a negative control (vehicle-treated cells).

  • DNA Denaturation and Staining:

    • Harvest the cells and lyse them to release the DNA.

    • Subject the DNA to alkaline denaturation conditions. This will separate the DNA into single strands unless an interstrand cross-link is present.

    • Neutralize the solution to allow for reannealing. Only cross-linked DNA will rapidly re-form a double helix.

  • Fluorescence Measurement:

    • Add a fluorescent dye that specifically binds to double-stranded DNA (e.g., Hoechst 33258).[6]

    • Measure the fluorescence intensity. A higher fluorescence signal in the this compound-treated samples compared to the control indicates the presence of interstrand cross-links.[6]

IV. Mandatory Visualizations

Diagram of a Potential Signaling Pathway for this compound-Induced Cytotoxicity

As a cytotoxic diepoxide, this compound may induce apoptosis through the mitochondrial pathway by causing DNA damage.

This compound This compound (Cytotoxic Diepoxide) DNA_Damage DNA Interstrand Cross-links This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondrial_Pathway Mitochondrial Apoptotic Pathway p53->Mitochondrial_Pathway Bax_Bak Bax/Bak Activation Mitochondrial_Pathway->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by a cytotoxic diepoxide.

Workflow for Proper Disposal of this compound Waste

Start Work with this compound Completed Segregate Segregate All Contaminated Waste Start->Segregate Liquid_Waste Liquid Waste Segregate->Liquid_Waste Solid_Waste Solid Waste Segregate->Solid_Waste Sharps_Waste Sharps Waste Segregate->Sharps_Waste Container_Liquid Place in Labeled, Leak-proof Container for Cytotoxic Liquid Waste Liquid_Waste->Container_Liquid Container_Solid Place in Labeled, Puncture-resistant Container for Cytotoxic Solid Waste Solid_Waste->Container_Solid Container_Sharps Place in Labeled Cytotoxic Sharps Container Sharps_Waste->Container_Sharps Store Store in Designated Satellite Accumulation Area Container_Liquid->Store Container_Solid->Store Container_Sharps->Store EH_S Arrange for Pickup by Environmental Health & Safety (EH&S) Store->EH_S End Proper Disposal via Incineration EH_S->End

Caption: General workflow for the disposal of this compound-contaminated waste.

References

Handling Repandiol: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Repandiol, a cytotoxic diepoxide with potent activity against tumor cells.[1][2][3] Due to its hazardous nature, strict adherence to the following personal protective equipment (PPE), operational, and disposal plans is critical to ensure personnel safety and prevent contamination.

Understanding the Hazard: this compound Properties

Key Chemical Information:

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[4]
Chemical Class Diepoxide[1][5]
Known Activity Cytotoxic against various tumor cells[1][2][3]
CAS Number 147921-90-2[5]

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to PPE is mandatory to minimize exposure through all potential routes (inhalation, dermal, ocular).

Recommended PPE for this compound Handling:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination.Provides the highest level of protection against cytotoxic agents.[6]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the outer gloves.Prevents skin contact with spills or aerosols.
Eye and Face Protection Tightly fitting chemical splash goggles and a full-face shield.Protects against splashes and aerosols entering the eyes and mucous membranes.[7][8]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.Minimizes the risk of inhaling aerosolized this compound.
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from spills and prevents the spread of contamination.[9]

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a designated controlled area, such as a chemical fume hood or a Class II, Type B2 biological safety cabinet, to ensure containment.

Workflow for Safe Handling of this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare designated handling area (fume hood/BSC) gather_materials 2. Gather all necessary materials and PPE prep_area->gather_materials don_ppe 3. Don all required PPE in the correct sequence gather_materials->don_ppe weigh_transfer 4. Weigh and transfer this compound within the containment area don_ppe->weigh_transfer Enter designated area solubilize 5. Solubilize or perform experimental procedures weigh_transfer->solubilize decontaminate_surfaces 6. Decontaminate all work surfaces solubilize->decontaminate_surfaces Complete experiment doff_ppe 7. Doff PPE in the reverse order of donning decontaminate_surfaces->doff_ppe dispose_waste 8. Segregate and dispose of all waste properly doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Clean the Spill: Working from the outside in, clean the spill area with a deactivating solution (e.g., 10% bleach solution), followed by a detergent and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

Waste Segregation and Disposal Pathway:

cluster_waste_generation Waste Generation cluster_waste_containers Waste Containers cluster_final_disposal Final Disposal sharps Contaminated Sharps (needles, scalpels) sharps_container Puncture-proof Sharps Container (labeled 'Cytotoxic Waste') sharps->sharps_container liquids Liquid Waste (solvents, media) liquid_container Sealed, Labeled Hazardous Liquid Waste Container liquids->liquid_container solids Solid Waste (gloves, gowns, consumables) solid_container Labeled Hazardous Solid Waste Bag/Container solids->solid_container disposal Licensed Hazardous Waste Disposal Vendor sharps_container->disposal liquid_container->disposal solid_container->disposal

Caption: Disposal pathway for this compound-contaminated waste.

Key Disposal Principles:

  • Do Not Mix: Do not mix this compound waste with other chemical or biological waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[10]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic" and include the name "this compound".

  • Collection: Follow your institution's procedures for the collection of hazardous waste.

By adhering to these guidelines, researchers can safely handle this compound while minimizing the risk of exposure and ensuring a safe laboratory environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repandiol
Reactant of Route 2
Reactant of Route 2
Repandiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.